Cyclopeptide F
Description
Properties
bioactivity |
Antimicrobial, Anticancer |
|---|---|
sequence |
PGMGIYLPM |
Origin of Product |
United States |
Discovery and Isolation Methodologies for Cyclopeptide F
Bioprospecting and Source Material Acquisition Strategies
The search for novel cyclopeptides is a global effort, leveraging biodiversity from various ecosystems. Bioprospecting strategies target organisms known to produce unique secondary metabolites, including higher plants, marine sponges, and endophytic fungi. researchgate.netnih.govencyclopedia.pub These organisms often exist in competitive environments, leading to the evolution of complex chemical defense mechanisms, which include the production of bioactive peptides.
Collection and Preparation of Biological Samples
The initial step in the isolation pipeline is the collection and meticulous preparation of the source organism. The specific protocol varies significantly depending on the biological origin of the target cyclopeptide.
Plant-Based Sources : For cyclopeptides isolated from plants, such as Yunnanin F from Stellaria yunnanensis or Squamin F from Annona globiflora, the relevant plant parts (e.g., roots, seeds) are harvested. researchgate.netnih.gov The collected material is typically cleaned of contaminants like soil, dried to remove moisture and prevent enzymatic degradation, and then ground into a fine powder. This increases the surface area, facilitating efficient solvent penetration during the extraction phase. For example, in the isolation of Squamins C-F, the seeds of Annona globiflora were collected and processed to yield a methanolic extract. researchgate.netuv.mx Similarly, the roots of Stellaria yunnanensis are the source material for Yunnanins. researchgate.net
Microbiological Sources : When the producer is a microorganism, such as the endophytic fungus Kitasatospora sp. which produces Zelkovamycin (B1683626) F, the process begins with the isolation of the fungus from its host. mdpi.comnih.gov Endophytes are isolated from the inner tissues of surface-sterilized host plants. Marine-derived fungi may be isolated from sponges or other sessile marine organisms. nih.govfrontiersin.org For instance, the fungus Aspergillus violaceofuscus was isolated from the inner part of the marine sponge Reniochalina sp. frontiersin.org Once a pure culture is obtained, it is preserved and maintained for subsequent fermentation.
Microbiological Cultivation and Fermentation Techniques for Producer Organisms
For cyclopeptides produced by microorganisms, large-scale cultivation is necessary to generate sufficient biomass and metabolite concentration for isolation. This is typically achieved through liquid-state or solid-state fermentation. The composition of the culture medium and the physical parameters are critical variables that are optimized to maximize the yield of the target compound.
Fungal fermentation can be carried out in liquid broth (submerged fermentation) or on a solid substrate. In liquid culture, a seed culture is first grown and then used to inoculate larger production volumes. mdpi.com The flasks are incubated, often with shaking to ensure aeration, for a specific period at a controlled temperature. nih.gov For solid-state fermentation, a sterilized solid medium like rice or grain is inoculated with the fungus and incubated under static conditions. frontiersin.org For example, large-scale fermentation of Aspergillus violaceofuscus was performed on a solid rice medium for 40 days to produce its metabolites. frontiersin.org The production of Zelkovamycin from Actinomadura sp. involved a 10-day fermentation in a liquid medium containing soluble starch, casamino acids, and yeast extract. nih.gov
Table 1: Examples of Fungal Fermentation Parameters for Cyclopeptide Production
| Producer Organism | Fermentation Type | Key Media Components | Incubation Conditions | Reference |
|---|---|---|---|---|
| Aspergillus violaceofuscus | Solid-State | Rice, Peptone, Distilled H₂O | Static, Room Temperature, 40 days | frontiersin.org |
| Kitasatospora sp. / Actinomadura sp. | Liquid (Submerged) | Soluble Starch, Casamino Acids, Yeast Extract, CaCO₃ | Shaking (200 RPM), 30°C, 10 days | nih.gov |
| Fusarium sp. R1 | Liquid (Stationary) | Sucrose, Tryptone, Yeast Extract, Sea Salt | Static, 24°C, 13 days, pH 6.5 | mdpi.com |
| Rhizopus microsporus | Liquid (Submerged) | Corn Starch, Glycerol, Gluten Meal, Yeast, Corn Steep Liquor | Shaking (80 RPM), 30°C, up to 21 days | asm.org |
Extraction Protocols and Solvent System Optimization
Following sample preparation or fermentation, the next crucial stage is the extraction of the target cyclopeptides from the complex biological matrix. The choice of solvent and method is optimized to ensure high recovery of the desired compounds while minimizing the co-extraction of impurities.
Solid-Liquid Extraction Methodologies
Solid-liquid extraction is a foundational technique used to transfer soluble metabolites from a solid material into a liquid solvent. usask.caresearchgate.net The dried, powdered plant material or the fermented solid substrate/mycelial mass is exhaustively percolated or macerated with an appropriate organic solvent. nih.gov
Methanol is a common choice for extracting polar to moderately polar cyclopeptides from plant tissues. The isolation of Cherimolacyclopeptides E and F from Annona cherimola seeds began with a bioassay-guided fractionation of a methanolic extract. nih.gov For fungal cultures, ethyl acetate (B1210297) is frequently used to extract a broad range of secondary metabolites from the fermented substrate and mycelia. frontiersin.orgasm.org
Table 2: Representative Solvents for Solid-Liquid Extraction of Cyclopeptides
| Cyclopeptide/Source | Matrix Type | Extraction Solvent | Reference |
|---|---|---|---|
| Cherimolacyclopeptides | Plant Seeds (Annona cherimola) | Methanol | nih.gov |
| Squamins | Plant Seeds (Annona globiflora) | Methanol | researchgate.net |
| Fungal Cyclopeptides | Fungal Fermentation (Aspergillus) | Ethyl Acetate | frontiersin.org |
| Zelkovamycin | Fungal Fermentation (Streptomyces) | Solvent Extraction (unspecified) followed by resin adsorption | jst.go.jpjst.go.jp |
Liquid-Liquid Partitioning Techniques
The crude extract obtained from solid-liquid extraction is a complex mixture of numerous compounds. Liquid-liquid partitioning (or solvent partitioning) is employed to fractionate this mixture based on the differential solubility of its components in two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. wordpress.comwikipedia.org
This process is often performed sequentially with a series of organic solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol. This fractionation, sometimes referred to as the Kupchan method, effectively separates compounds into different fractions based on their polarity. uv.mx For instance, a methanolic plant extract might be suspended in water and then sequentially extracted with these solvents. Non-polar compounds will partition into the hexane (B92381) phase, while compounds of increasing polarity will move into the dichloromethane, ethyl acetate, and butanol phases, leaving highly polar compounds in the final aqueous phase. This step is critical for simplifying the mixture before subsequent chromatographic purification.
Accelerated Solvent Extraction (ASE) Applications
Accelerated Solvent Extraction (ASE) is a modern, automated solid-liquid extraction technique that utilizes common solvents at elevated temperatures (e.g., 60-200°C) and pressures (e.g., 1500 psi). nih.govunitylabservices.euresearchgate.net These conditions maintain the solvent in a liquid state above its normal boiling point, which decreases its viscosity and increases its diffusivity, allowing for better penetration into the sample matrix. rsc.orgresearchgate.net
The primary advantages of ASE over traditional methods like maceration or Soxhlet extraction are a dramatic reduction in extraction time (minutes versus hours) and solvent consumption. unitylabservices.eursc.org The system allows for automated, sequential extraction of multiple samples, significantly improving laboratory productivity. unitylabservices.eu This technique is applicable to a wide range of natural product extractions from solid and semi-solid matrices, including the isolation of various classes of compounds like alkaloids, phenolics, and terpenoids from plant materials. researchgate.net Its efficiency and automation make it a powerful tool for the initial extraction step in the discovery pipeline for compounds like cyclopeptides from their native sources. nih.gov
Advanced Chromatographic Separation Techniques
Modern chromatography is central to the purification of Cyclopeptide F. High-performance liquid chromatography (HPLC) is a cornerstone of this process, often preceded by solid-phase extraction to simplify the initial extract. Thin-layer chromatography also plays a role in the preliminary stages of analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and purification of cyclopeptides due to its high resolution and efficiency. rsc.orgsigmaaldrich.com The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. rsc.org For peptides like this compound, reversed-phase HPLC is the most common mode employed. rsc.orgnih.gov
In RP-HPLC, this compound is separated based on its hydrophobicity. The stationary phase is nonpolar, typically consisting of silica (B1680970) particles bonded with C18 alkyl chains, while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724). rsc.orgsigmaaldrich.com Peptides are eluted in order of increasing molecular hydrophobicity. rsc.org Due to their hydrophobic nature, cyclopeptides like this compound tend to elute late in the reversed-phase chromatography process. frontiersin.org The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA) to the mobile phase, is common as it can improve peak shape and resolution. rsc.org
A variety of C18 columns are utilized for the separation of cyclopeptides. For instance, the Kinetex™ C18 column has been used for the analysis of cyclolinopeptides from flaxseed oil. frontiersin.org In a study on the cyclopeptide Kahalalide F, purification was achieved using a semi-preparative C18 column. nih.gov The choice of column and specific gradient conditions are critical for achieving optimal separation of this compound from other related compounds.
Table 1: RP-HPLC Columns and Conditions for Cyclopeptide Separation
| Column Type | Particle Size (µm) | Application | Reference |
| Kromasil Eternity-5-C18 | 5 | Purification of cyclic peptides | nih.gov |
| Kinetex™ C18 | Not specified | Analysis of cyclolinopeptides | frontiersin.org |
| Gemini™ C18 | Not specified | Separation of cyclolinopeptides | frontiersin.org |
| Vydac™ C18 | 5 | Industrial standard for peptide separation | frontiersin.org |
| XSelect Premier Peptide CSH C18 | Not specified | Separation of synthetic cyclic peptides | |
| XBridge Premier Peptide BEH C18 | Not specified | Separation of synthetic cyclic peptides |
Following initial purification steps, semi-preparative HPLC is often employed to enrich and isolate this compound in larger quantities. nih.govresearchgate.net This technique uses columns with a larger internal diameter (typically 10-25 mm) and higher flow rates compared to analytical HPLC, allowing for the processing of milligram to gram quantities of sample. metwarebio.com For example, the purification of cyclic peptides has been successfully performed using a semi-preparative C18 column with a linear gradient of acetonitrile in water containing TFA. nih.gov This step is crucial for obtaining a sufficient amount of pure this compound for structural elucidation and biological activity studies. In some cases, multiple rounds of semi-preparative HPLC may be necessary to achieve the desired purity. mdpi.comresearchgate.net
Reversed-Phase HPLC (RP-HPLC)
Solid-Phase Extraction (SPE) for Fractionation and Concentration
Solid-phase extraction (SPE) is a valuable technique used for the initial cleanup, fractionation, and concentration of this compound from crude extracts before HPLC analysis. frontiersin.orgmdpi.com SPE separates compounds based on their physical and chemical properties as they interact with a solid sorbent. nih.gov For cyclopeptides, reversed-phase SPE cartridges, often packed with C18 silica, are commonly used. frontiersin.orgnih.gov
The process typically involves conditioning the cartridge, loading the sample, washing away impurities with a weak solvent, and finally eluting the target cyclopeptides with a stronger organic solvent. thermofisher.com This method effectively removes polar impurities and concentrates the cyclopeptide fraction, simplifying the subsequent HPLC purification. frontiersin.org For instance, an ipecac root extract containing cyclotides was pre-purified by C18 solid-phase extraction to remove polar plant constituents before RP-HPLC analysis. frontiersin.org SPE is a rapid and efficient method for sample preparation in the analysis of peptides from complex biological and food samples. nih.govresearchgate.net
Thin-Layer Chromatography (TLC) for Preliminary Screening and Analysis
Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening and analysis of cyclopeptides in plant extracts and other biological samples. researchgate.netsigmaaldrich.comwikipedia.org In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica gel, which acts as the stationary phase. sigmaaldrich.comwikipedia.org The plate is then developed in a chamber containing a suitable solvent system (the mobile phase). savemyexams.com
Separation is achieved based on the differential migration of the compounds up the plate. sigmaaldrich.com For cyclopeptides, specific spray reagents can be used for visualization. A notable method involves a TLC protosite reaction with ninhydrin (B49086) reagent after acid hydrolysis on the plate, which is specific for the peptide bond. researchgate.net Coomassie Brilliant Blue G-250 can also be used to detect cyclopeptides. researchgate.netresearchgate.net This technique can distinguish cyclopeptides from linear peptides and other compounds based on their chromatographic behavior and response to staining reagents. researchgate.net
Initial Detection and Preliminary Characterization Methods
The initial detection and preliminary characterization of this compound often involve a combination of chromatographic and spectrometric techniques. Following separation by HPLC, the eluting fractions are typically analyzed by mass spectrometry (MS). google.comnih.gov Electrospray ionization (ESI)-MS is a common method used to determine the molecular weight of the cyclopeptide. researchgate.netresearchgate.net The cyclic nature of the peptide can be inferred from the fragmentation pattern in tandem MS (MS/MS) experiments, where the absence of a complete series of y or b ions is indicative of a cyclic structure. nih.gov Ultraviolet (UV) detection is also used in conjunction with HPLC, with absorbance commonly monitored at wavelengths around 214 nm (for the peptide bond) and 280 nm (for aromatic amino acid residues like tryptophan and tyrosine). frontiersin.orgtugraz.at These initial analyses provide crucial information about the presence, purity, and basic structural features of this compound, guiding further purification and detailed structural elucidation studies.
Spectroscopic Screening (e.g., UV-Vis Detection during HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of peptides. mdpi.com When coupled with an Ultraviolet-Visible (UV-Vis) detector, it becomes a powerful tool for spectroscopic screening.
The principle of this method relies on the inherent ability of peptide bonds to absorb UV light at low wavelengths, typically between 200 and 220 nm. Furthermore, if the peptide contains amino acids with aromatic rings, such as Phenylalanine or Tyrosine (both present in Yunnanin F), it will also exhibit a secondary absorbance maximum at approximately 280 nm. mfd.org.mk An HPLC system separates the components of a mixture based on their interaction with a stationary phase (the column) and a mobile phase (the solvent). As each separated component elutes from the column, it passes through the UV-Vis detector, which records the absorbance at a set wavelength, generating a chromatogram where peaks correspond to different compounds. mdpi.com
The following table outlines typical parameters for the analytical screening of cyclopeptides using an HPLC-UV system.
Table 1: Representative Parameters for HPLC-UV Analysis of Cyclopeptides
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Stationary Phase | The column that separates the mixture. | Reversed-Phase C18 (4.6 x 250 mm) |
| Mobile Phase | The solvent system that carries the sample. | A gradient of Acetonitrile and water, often with an additive like Trifluoroacetic Acid (TFA) to improve peak shape. |
| Flow Rate | The speed at which the mobile phase moves. | 1.0 mL/min mdpi.com |
| Detection Wavelength | The UV wavelength monitored by the detector. | Primary: ~214 nm (Peptide Bond)Secondary: ~280 nm (Aromatic Residues) |
| Injection Volume | The amount of sample introduced into the system. | 5 - 50 µL |
Chemical Derivatization and Staining (e.g., Ninhydrin, Coomassie Brilliant Blue G-250)
Chemical staining on solid supports like Thin-Layer Chromatography (TLC) plates offers a rapid and cost-effective method for visualizing peptides.
Ninhydrin is a chemical reagent that reacts with primary and secondary amines to produce a deeply colored purple product known as Ruhemann's purple. blogspot.comwikipedia.org It is highly effective for detecting amino acids and linear peptides which possess a free primary amine at their N-terminus. mn-net.com However, an intact cyclopeptide like Yunnanin F lacks a free N-terminal amine due to its cyclic structure. Consequently, it will not yield a positive result with ninhydrin. A special TLC protosite reaction method has been developed where the cyclopeptide is first hydrolyzed on the TLC plate with acid, breaking the ring and exposing the amino groups, which can then be stained by ninhydrin. sciengine.com
Coomassie Brilliant Blue G-250 is a triphenylmethane (B1682552) dye widely used for the detection and quantification of proteins and peptides. bio-rad.com Unlike ninhydrin, Coomassie dye binds non-covalently to proteins, primarily through electrostatic interactions with basic amino acid residues (e.g., Arginine, Lysine) and hydrophobic interactions. wikipedia.org It can be used to stain peptides directly on TLC plates or in gels. sciengine.combio-rad.com Because this interaction does not depend on a free terminal amine, Coomassie G-250 can detect both linear and intact cyclic peptides.
The following table compares the characteristics of these two staining reagents for the detection of cyclopeptides.
Table 2: Comparison of Staining Reagents for Cyclopeptide Detection
| Feature | Ninhydrin | Coomassie Brilliant Blue G-250 |
|---|---|---|
| Principle | Covalent reaction with free primary/secondary amino groups. wikipedia.org | Non-covalent electrostatic and hydrophobic binding. wikipedia.org |
| Target | Free N-terminal or side-chain amines. | Basic and aromatic amino acid residues. |
| Application | Staining on TLC plates. mn-net.com | Staining on TLC plates, polyacrylamide gels. sciengine.combio-rad.com |
| Result (Intact Cyclopeptide) | Negative (No free amine). | Positive. |
| Result (Hydrolyzed Cyclopeptide) | Positive (exposed amino groups react). sciengine.com | Positive. |
| Color | Deep purple (Ruhemann's purple). wikipedia.org | Greenish-Blue. wikipedia.org |
Advanced Structural Elucidation Techniques for Cyclopeptide F
Mass Spectrometry (MS) Applications
Mass spectrometry is a cornerstone in the structural analysis of cyclopeptides like Cyclopeptide F, providing critical information on molecular weight and amino acid sequence. rsc.org Various MS techniques are employed to piece together the intricate architecture of these cyclic molecules.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is instrumental in determining the precise molecular formula of this compound. This soft ionization technique allows for the analysis of non-volatile biomolecules by creating gaseous ions from a liquid solution, making it well-suited for peptides. rsc.org In the case of versicotide F, a related cyclopeptide, HR-ESIMS data provided a molecular formula of C₂₆H₂₉N₅O₅ based on the observed protonated molecule [M+H]⁺ at an m/z of 492.2239 and the sodium adduct [M+Na]⁺ at 514.2057. rsc.org This level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The technique has been widely used to establish the molecular formulas of numerous newly isolated cyclopeptides. frontiersin.orgacs.orgmdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization method widely used for analyzing biomolecules like peptides. mdpi.com In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the vaporization and ionization of the sample molecules, typically as singly-charged species. rsc.org MALDI-TOF/TOF, a tandem MS approach, involves selecting a precursor ion and inducing its fragmentation to obtain structural information. mdpi.com This method, particularly through post-source decay (PSD), is valuable for sequencing peptides and can reveal unique fragmentation patterns dependent on the amino acid sequence. rsc.org While specific MALDI-TOF/TOF data for this compound is not detailed in the provided context, the technique is a standard tool for characterizing cyclic peptides, offering high sensitivity and tolerance to sample impurities. rsc.orgmdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for determining the amino acid sequence of peptides. wikipedia.org In an MS/MS experiment, ions of a specific mass-to-charge ratio are selected and then fragmented through methods like collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed by a second mass spectrometer, providing a fragmentation spectrum. The interpretation of MS/MS spectra for cyclic peptides can be complex because the ring can open at any peptide bond, leading to a more intricate series of fragment ions compared to linear peptides. u-tokyo.ac.jpresearchgate.net Despite this complexity, MS/MS is essential for sequencing. For instance, the amino acid sequence of acremonpeptide E was established by analyzing the HMBC correlations and further verified by ESI-MS/MS fragment ions. sjtu.edu.cn The fragmentation patterns observed in MS/MS spectra are crucial for piecing together the primary structure of cyclopeptides.
Fragmentation Pattern Analysis for Macrocyclic Ring Systems
The fragmentation of macrocyclic peptides in mass spectrometry exhibits characteristic patterns that provide structural insights. preprints.org For cyclic peptides, fragmentation can involve both the cleavage of side-chains and the opening of the macrocyclic ring. preprints.org The fragmentation behavior of proline-containing heptapeptides has been shown to involve head-to-tail cyclization to form a macrocyclic structure, which then undergoes ring-opening and subsequent elimination of proline and its adjacent residue. acs.org The fragmentation of cyclic glycopeptides is influenced by factors such as the type of adduct ion and the presence of glycosylation, which can alter the tendency for side-chain fragmentation versus ring-opening. preprints.org These distinct fragmentation mechanisms are influenced by the peptide's conformation. preprints.org While detailed fragmentation analysis of this compound is not available, the study of such patterns in related compounds is a key strategy for structural elucidation. sjtu.edu.cnpjps.pk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution, including the stereochemistry and conformational preferences of cyclopeptides. nih.govacs.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N NMR)
One-dimensional (1D) NMR experiments, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, provide fundamental information about the chemical environment of each atom in this compound.
¹H NMR: The ¹H NMR spectrum reveals the number and types of hydrogen atoms present in the molecule. encyclopedia.pub For peptides, the chemical shifts of amide (NH) and alpha-carbon (CαH) protons are particularly informative. rsc.org A wider dispersion of these chemical shifts in a cyclic peptide compared to its linear counterpart suggests a more defined and rigid structure. rsc.org In the case of xanthoxycyclin F, a related orbitide, the 1D ¹H NMR spectrum indicated the presence of multiple conformations in solution. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. encyclopedia.pub The chemical shifts of carbonyl carbons are characteristic of peptide bonds, and the positions of Cα and Cβ carbons can offer insights into the secondary structure and amino acid side chains. frontiersin.orgnih.gov For versicotide F, the ¹³C NMR data, in conjunction with other spectroscopic information, was used to assign the amino acid residues. rsc.org
The following table summarizes the types of information obtained from 1D NMR spectroscopy for cyclopeptide analysis.
| NMR Technique | Information Provided | Reference |
| ¹H NMR | Number and type of protons, conformational flexibility, presence of defined structures. | rsc.orgnih.gov |
| ¹³C NMR | Carbon skeleton, identification of carbonyl groups, insights into secondary structure. | rsc.orgfrontiersin.orgnih.gov |
| ¹⁵N NMR | Electronic environment of nitrogen atoms in the peptide backbone. | encyclopedia.pub |
A complete assignment of all proton and carbon NMR signals is a prerequisite for more advanced 2D NMR studies that ultimately define the full three-dimensional structure of this compound. researchgate.net
Two-Dimensional NMR (COSY, TOCSY, NOESY, ROESY, HSQC, HMBC)
Ancillary Spectroscopic and Chemical Methods
While NMR is powerful, its data is often complemented and validated by other methods that provide orthogonal information, particularly regarding absolute stereochemistry and solid-state structure.
Chemical and enzymatic degradation provides definitive proof of the amino acid composition and their absolute configurations (L- or D-form). researchgate.net Cyclic peptides are generally more resistant to enzymatic degradation than their linear counterparts, especially by exopeptidases which cleave at the ends of a peptide chain. mdpi.comacs.org However, endopeptidases can cleave internal peptide bonds. mdpi.com
The process typically involves:
Hydrolysis: The cyclopeptide is completely hydrolyzed into its constituent amino acids using strong acid (e.g., 6N HCl). Alternatively, specific enzymes (like trypsin or chymotrypsin) can be used to cleave the peptide into smaller, more easily analyzed linear fragments. cardiff.ac.uk
Configuration Analysis: The absolute configuration of the resulting amino acids is determined using chiral derivatizing agents, most commonly Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). mdpi.com The derivatized amino acids are then analyzed by chromatography (HPLC) and compared to authentic L- and D-amino acid standards that have undergone the same derivatization. This method unambiguously assigns the stereochemistry of each α-carbon. mdpi.comrsc.org
This technique is essential as NMR alone cannot easily distinguish between L- and D-amino acids within the peptide structure.
The determination of absolute configuration using ECD is a comparative method that involves both experimental measurement and quantum mechanical calculation. frontiersin.org The typical procedure is as follows:
An experimental ECD spectrum of the isolated this compound is recorded. frontiersin.org
A thorough conformational search is performed for the possible stereoisomers of the molecule using computational methods.
For the low-energy conformers of each possible isomer, theoretical ECD spectra are calculated using time-dependent density functional theory (TD-DFT). researchgate.net
The calculated spectrum that best matches the experimental spectrum allows for the confident assignment of the absolute configuration of the entire molecule. rsc.org
ECD is also highly valuable for identifying and characterizing secondary structure elements like β-turns and γ-turns, as these ordered structures produce characteristic ECD signatures. rsc.org
When a high-quality single crystal of this compound can be grown, X-ray crystallography provides the most precise and detailed view of its three-dimensional structure in the solid state. nih.gov This technique yields an unambiguous determination of the molecular conformation, including precise bond lengths, bond angles, and torsional angles. cnr.it
X-ray analysis can definitively reveal:
The exact conformation of the peptide backbone.
The orientation of all amino acid side chains.
The presence and geometry of intramolecular hydrogen bonds that stabilize the structure, such as those forming β- or γ-turns. cnr.it
The structure of versicotide F, for instance, was assigned using X-ray crystallography. rsc.org It is important to note that the conformation observed in a crystal is a static picture and may differ from the dynamic ensemble of conformations present in solution, which is probed by NMR. nih.gov However, the solid-state structure often represents one of the low-energy conformers present in solution and provides an invaluable, high-resolution reference point for structural analysis. The primary limitation of this technique is the requirement to grow a suitable crystal, which can be a significant challenge for complex, flexible molecules like cyclopeptides.
Biosynthetic Pathways and Genetic Foundations of Cyclopeptide F
Non-Ribosomal Peptide Synthetase (NRPS)-Dependent Biosynthesis
Non-Ribosomal Peptide Synthetases (NRPSs) are large, multifunctional enzymes that act as molecular assembly lines to construct peptides without the use of ribosomes or mRNA templates. wikipedia.orgfrontiersin.org This system allows for the incorporation of a wide variety of non-proteinogenic amino acids and modifications, leading to immense structural diversity in the resulting peptides. wikipedia.orgnih.gov Although Cyclopeptide F is understood to be a RiPP, the NRPS mechanism is a foundational pathway for the synthesis of many other cyclopeptides, particularly in fungi and bacteria. canada.cafrontiersin.org
NRPS enzymes are characterized by their modular structure, where each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain. wikipedia.orgbeilstein-journals.org The sequence of these modules on the enzyme dictates the final peptide sequence. nih.gov A minimal module contains three core domains: the Adenylation (A) domain, the Thiolation (T) domain (also known as a Peptidyl Carrier Protein or PCP), and the Condensation (C) domain. nih.govbeilstein-journals.org
The Adenylation (A) domain is the gatekeeper of the module, responsible for selecting a specific amino acid and activating it as an aminoacyl adenylate using ATP. frontiersin.orgbeilstein-journals.org The Thiolation (T) domain then covalently tethers the activated amino acid as a thioester via its 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group. frontiersin.org The Condensation (C) domain catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain attached to the T domain of the preceding module. wikipedia.orgbeilstein-journals.org
Additional domains can be present to introduce further chemical diversity. beilstein-journals.org For example, an Epimerization (E) domain can convert an L-amino acid into its D-isomer. beilstein-journals.org The final module of an NRPS assembly line typically contains a release domain. In many bacterial NRPSs, this is a Thioesterase (TE) domain , which cleaves the completed peptide from the enzyme. nih.govrsc.org This release can occur through hydrolysis to yield a linear peptide or through an intramolecular cyclization event to form a cyclic peptide. nih.govrsc.org In contrast, many fungal NRPSs that produce cyclic peptides terminate with a Condensation-like (CT) domain that catalyzes the macrocyclization and release of the final product. capes.gov.brharvard.edu
| Domain | Abbreviation | Function |
| Adenylation Domain | A | Selects and activates a specific amino acid via adenylation. frontiersin.orgbeilstein-journals.org |
| Thiolation Domain | T or PCP | Covalently binds the activated amino acid as a thioester. frontiersin.org |
| Condensation Domain | C | Catalyzes peptide bond formation between adjacent modules. wikipedia.orgbeilstein-journals.org |
| Epimerization Domain | E | Converts L-amino acids to D-amino acids. beilstein-journals.org |
| Thioesterase Domain | TE | Catalyzes the release of the peptide chain, often via cyclization. nih.govrsc.org |
| Condensation-like Terminal Domain | C(T) | Catalyzes macrocyclization in many fungal NRPSs. capes.gov.brharvard.edu |
A key feature of NRPS pathways is their ability to incorporate non-canonical amino acids (ncAAs), which are amino acids not found in the standard 20 proteinogenic amino acids. wikipedia.orgasm.org This capability is a major source of the structural diversity seen in non-ribosomal peptides. nih.gov The substrate specificity is primarily determined by the Adenylation (A) domain within each module, which possesses a binding pocket tailored to a specific amino acid. wikipedia.org However, these domains can exhibit a degree of promiscuity, sometimes accepting amino acids that are structurally similar to their preferred substrate. beilstein-journals.org
The incorporation of ncAAs can occur through several mechanisms. Some pathways include dedicated enzymes that synthesize the required non-proteinogenic amino acids from common metabolic precursors. nih.gov In other cases, the NRPS A-domain may directly recognize and activate an available ncAA. rsc.org This flexibility allows for the creation of peptides with unique chemical features, such as D-amino acids, N-methylated amino acids, and residues with modified side chains, which are often crucial for the peptide's biological activity. wikipedia.orgrsc.org
Cyclization is a critical step in the biosynthesis of many bioactive non-ribosomal peptides, conferring structural rigidity and resistance to degradation. nih.gov In NRPS systems, this is most commonly catalyzed by the terminal domain of the megasynthase. rsc.org
In many bacterial systems, a Thioesterase (TE) domain performs this function. harvard.edu The TE domain first cleaves the thioester bond linking the linear peptide to the final T domain, transferring the peptide to an active site serine residue within the TE domain. nih.gov The peptide's N-terminal amino group then acts as a nucleophile, attacking the ester linkage to the serine, which results in head-to-tail cyclization and releases the cyclic peptide from the enzyme. nih.govrsc.org
Fungal NRPSs frequently employ a different strategy, using a terminal Condensation-like (CT) domain for macrocyclization. capes.gov.brharvard.edu Unlike a TE domain, the CT domain is not believed to form a covalent intermediate with the peptide. harvard.edu Instead, it likely facilitates a direct nucleophilic attack from the peptide's N-terminus onto the C-terminal thioester bond, catalyzing cyclization and release in a single step. harvard.edu
Substrate Specificity and Integration of Non-Canonical Amino Acids
Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Pathways
Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) represent a diverse class of natural products derived from genetically encoded precursor peptides. mdpi.comwikipedia.org Unlike NRPS products, the initial peptide sequence is synthesized by the ribosome according to an mRNA template. mdpi.com This precursor peptide then undergoes extensive enzymatic modifications to yield the final, mature product. mdpi.comwikipedia.org Research indicates that cyclolinopeptides, the family to which this compound belongs, are produced via a RiPP pathway in flax (Linum usitatissimum). canada.ca
The biosynthesis of a RiPP begins with the transcription and translation of a precursor peptide gene. mdpi.comrsc.org These precursor peptides typically consist of a "leader" sequence and one or more "core" peptide sequences, which will become the final natural product. wikipedia.orgresearchgate.net The leader sequence is crucial for guiding the modifying enzymes to the core peptide. researchgate.netmdpi.com
In flax, genomic and transcriptomic analyses have identified the precursor genes that encode for cyclolinopeptides. canada.ca It has been shown that a single gene can encode a precursor protein containing the sequences for multiple different cyclopeptides. canada.ca Specifically, studies have revealed that the amino acid sequences for Cyclopeptide D, this compound, and Cyclopeptide G are all located within a single precursor protein, designated based on the gene sequence cyclolinopeptide-65. canada.ca This multi-core architecture allows for the efficient production of several related peptides from a single transcript. rsc.org
| Precursor Gene Product | Encoded Cyclopeptides | Producing Organism |
| cyclolinopeptide-65 | Cyclopeptide D, this compound, Cyclopeptide G | Linum usitatissimum (Flax) canada.ca |
| cyclolinopeptide-51 | Cyclopeptide A, Cyclopeptide C, Cyclopeptide E | Linum usitatissimum (Flax) canada.ca |
After the precursor peptide is synthesized by the ribosome, a series of post-translational modification (PTM) enzymes catalyze its maturation. mdpi.comwikipedia.org These modifications are essential for converting the linear precursor into a stable, bioactive cyclic peptide. mdpi.com The process generally involves two key steps: proteolytic cleavage and macrocyclization. rsc.orgnih.gov
First, specific proteases recognize and cleave the precursor peptide to release the linear core peptide from the leader and any other sequences. mdpi.comnih.gov Following cleavage, a dedicated cyclase enzyme catalyzes the head-to-tail macrocyclization of the linear core peptide. nih.gov In many plant RiPP pathways, such as those for orbitides and cyclotides, enzymes known as asparaginyl endopeptidases or butelase-type proteases have been shown to perform both the final C-terminal cleavage and the subsequent cyclization reaction via a transpeptidation mechanism. biorxiv.orgnih.gov While the specific enzymes for cyclolinopeptide maturation have not been fully characterized, it is hypothesized that a similar enzymatic logic is employed to produce this compound and its related compounds. canada.cabiorxiv.org
Post-Translational Modification (PTM) Enzymes and Their Catalytic Roles
Cyclization Enzyme Activities (e.g., Asparaginyl Endopeptidases, Proteases)
The defining macrocyclization in this compound and related alkaloids is not catalyzed by common proteases or asparaginyl endopeptidases, which are known to cyclize other plant peptides like cyclotides. nih.gov Instead, this crucial step is performed by a distinct class of copper-dependent enzymes known as BURP-domain peptide cyclases. d-nb.inforesearchgate.net Research has revealed that for cyclopeptide alkaloids, the biosynthetic pathway involves a "split" system, where the BURP cyclase is a stand-alone protein that acts on a separate, ribosomally-produced precursor peptide. d-nb.infonih.gov This is in contrast to "fused" systems where the core peptide to be modified is part of the same polypeptide chain as the BURP domain itself. rsc.orgnih.gov
The reconstitution of the activity of ArbB2, a BURP cyclase from Coffea arabica, confirmed that these split BURP enzymes are indeed the active cyclases that form the characteristic ether cross-link of this peptide family. d-nb.infonih.gov These enzymes create the macrocycle through an oxidative cross-linking reaction, forming a bond between the phenolic oxygen of a tyrosine residue and the β-carbon of another amino acid in the core peptide. rsc.orgnih.gov
| Enzyme Class | Role in Cyclopeptide Alkaloid Biosynthesis | Example |
| BURP-domain Peptide Cyclase | Catalyzes the key oxidative side-chain to side-chain macrocyclization. | ArbB2 from Coffea arabica d-nb.infonih.gov |
| Proteases | N-terminal and C-terminal proteolysis to release the mature peptide from the precursor. researchgate.net | Not yet specifically characterized for this subclass |
Oxidative Modifications and Cross-Linking
The biosynthesis of this compound is characterized by several oxidative modifications, the most critical being the intramolecular side-chain cross-linking that forms the 14-membered paracyclophane ring. researchgate.netnih.gov This reaction is an ether linkage formed between the phenolic oxygen of a tyrosine residue and the β-carbon of another amino acid within the core peptide. rsc.orgnih.gov This oxidative cyclization is catalyzed by the copper-dependent BURP-domain cyclases. d-nb.inforesearchgate.net
In addition to the ring formation, other oxidative modifications are common among cyclopeptide alkaloids. nih.govresearchgate.net These can include:
Hydroxylation: Addition of hydroxyl groups to the peptide scaffold. nih.gov
Decarboxylation and Desaturation: The C-terminal tyrosine often undergoes oxidative decarboxylation to form a characteristic styrylamine (B14882868) moiety, although this is not present in all members of the class, such as the arabipeptins. nih.govresearchgate.net
N-methylation: The terminal amino group is often methylated. researchgate.net
These modifications contribute to the vast structural diversity seen in the more than 200 known cyclopeptide alkaloids. nih.govresearchgate.net The precise sequence and interplay of these oxidative events are subjects of ongoing research.
Role of Leader and Core Peptides
As with other RiPPs, the biosynthesis of this compound begins with the ribosomal synthesis of a precursor peptide. d-nb.inforsc.org This precursor is the substrate for all subsequent enzymatic modifications. Transcriptome mining has revealed that the precursor peptides for cyclopeptide alkaloids have a distinct architecture. d-nb.infonih.gov
These precursors typically feature:
N-terminal Signal Sequence: This directs the peptide for secretion or to the correct cellular compartment. d-nb.info
Conserved Leader-like Region: This sequence, located after the signal peptide, is crucial for recognition by the modifying enzymes, particularly the BURP cyclase. d-nb.infonih.gov
Core Peptides: This is the variable region of the precursor that is ultimately modified to become the final natural product. Precursors can contain multiple core peptides, often separated by recognition sequences. nih.govnih.gov This multi-core architecture allows for the efficient production of several peptides from a single transcript. nih.gov
The core peptides that correspond to known cyclopeptide alkaloids are typically four to five amino acids in length. rsc.orgnih.gov The leader peptide guides the modifications, and after cyclization and other tailoring steps, proteases cleave the leader and recognition sequences to release the mature this compound. researchgate.netnih.gov
| Precursor Peptide Region | Function |
| Signal Sequence | Subcellular targeting |
| Leader Peptide | Recognition by biosynthetic enzymes (e.g., BURP cyclase) |
| Recognition Sequence | Demarcates core peptides in multi-core precursors |
| Core Peptide | The amino acid sequence that becomes the mature cyclopeptide |
Hybrid Biosynthetic Systems and Engineered Pathways
The discovery of the modular nature of cyclopeptide alkaloid biosynthesis, with its distinct precursor peptides and stand-alone tailoring enzymes, opens up possibilities for engineered and hybrid biosynthetic systems. d-nb.infonih.gov While specific engineering of the this compound pathway has not been reported, the principles of RiPP engineering are applicable. The promiscuity of some RiPP biosynthetic enzymes allows them to accept modified or unnatural substrates, which could be exploited in precursor-directed biosynthesis. nih.gov
By modifying the core peptide sequences within the precursor gene, it may be possible to generate novel cyclopeptide analogs. The understanding of the enzymatic cyclization mechanisms provides a foundation for combining elements from both ribosomal and non-ribosomal synthesis pathways to create new bioactive compounds. nih.gov For example, the identified BURP cyclases could potentially be used in chemoenzymatic strategies to cyclize synthetic linear peptides, combining the ease of genetic manipulation with the versatility of chemical synthesis. d-nb.infonih.gov The decoupling of the cyclase from its substrate in the "split" system is particularly amenable to such hybrid approaches. uncg.edu
Bioinformatics and Omics Approaches for Biosynthetic Gene Cluster (BGC) Discovery
The elucidation of the biosynthetic pathway for this compound and its relatives has been heavily reliant on modern bioinformatics and "omics" approaches. mdpi.com Traditional bioactivity-guided isolation is often slow and can lead to the rediscovery of known compounds. In contrast, genome and transcriptome mining have revolutionized the discovery of natural product pathways, including those for RiPPs like cyclopeptide alkaloids. researchgate.netnih.govmdpi.com Because RiPPs are gene-encoded, their biosynthetic potential can be predicted directly from an organism's sequence data, providing a direct link between a gene (genotype) and a molecule (chemotype). pnas.org
Genome and Transcriptome Mining for Putative Precursor Peptides
Transcriptome mining has been a particularly powerful tool for discovering the biosynthetic pathways of plant-based cyclopeptide alkaloids. researchgate.netnih.govresearchgate.net By analyzing the transcriptomes of known producer plants, such as Ceanothus americanus (New Jersey tea) and Ziziphus jujuba, researchers have successfully identified the genes encoding the precursor peptides. d-nb.infonih.gov
The general workflow involves:
Assembling transcriptomic data from the plant of interest. nih.gov
Searching the translated data for sequences that could correspond to the amino acid backbone of known cyclopeptide alkaloids. d-nb.info
Clustering the candidate sequences to identify related transcripts that share features like a signal peptide and a conserved leader region. d-nb.info
Identifying the biosynthetic gene cluster (BGC) by looking for genes adjacent to the precursor peptide gene, such as those encoding BURP-domain cyclases. nih.gov
This approach not only confirmed the precursor peptides for known molecules like frangulanine and various jubanines but also guided the discovery of entirely new compounds, such as the arabipeptins from Coffea arabica. d-nb.infonih.govuncg.edu
Sequence Similarity Network (SSN) Analysis
Sequence Similarity Network (SSN) analysis is a powerful bioinformatic tool used to visualize and analyze large sets of protein or peptide sequences. researchgate.netbeilstein-journals.org In the context of cyclopeptide alkaloid discovery, SSNs have been used to analyze and classify the large number of putative precursor peptides found through transcriptome mining. d-nb.info
In an SSN, sequences are represented as nodes, and lines (edges) are drawn between nodes that share a sequence similarity above a certain threshold. This causes related sequences to group together into distinct clusters. researchgate.net By applying SSN analysis to the precursor peptides of cyclopeptide alkaloids, researchers were able to:
Group precursors from different plant species, such as C. americanus, Z. jujuba, and Coffea, revealing conserved and lineage-specific features. d-nb.inforesearchgate.net
Identify large clusters of uncharacterized precursor peptides, suggesting a vast untapped diversity of cyclopeptide alkaloids in nature. d-nb.info
Correlate clusters with specific features in their core peptide sequences, such as the presence of serine or threonine at a particular position, aiding in the prediction of novel molecular scaffolds. d-nb.inforesearchgate.net
This network-based approach provides a global view of the sequence landscape and helps prioritize candidates for future natural product discovery efforts. beilstein-journals.org
Chemical Synthesis Strategies for Cyclopeptide F and Its Analogs
Total Synthesis Approaches
The total synthesis of Cyclopeptide F primarily relies on a hybrid methodology, which has proven more effective than purely solution-phase or convergent strategies for this particular molecule. anii.org.uynih.gov
While solution-phase peptide synthesis (LPPS) and convergent strategies—where smaller peptide fragments are synthesized separately and then joined together—are powerful techniques in peptide chemistry, the reported successful synthesis of this compound did not employ these as the principal pathway. anii.org.uynih.govrsc.org Initial explorations into a solution-phase approach for analogous structures encountered difficulties, such as the formation of benzoxazinone (B8607429) side products and low yields during fragment coupling, which led to the adoption of a more robust hybrid strategy. rsc.orgrsc.org A convergent synthesis, which involves the coupling of peptide segments in the solution phase, was therefore not the chosen method for the final, successful total synthesis of this compound.
As a convergent, segment condensation strategy was not the primary route utilized for the total synthesis of this compound, specific details regarding the condensation of peptide fragments for this particular molecule are not described in the literature. rsc.org The challenges associated with solution-phase fragment coupling for related versicotide structures guided researchers toward a more linear, solid-phase assembly of the peptide backbone. nih.govrsc.org
The linear precursor of this compound was successfully constructed using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). mdpi.comanii.org.uy This method involves building the peptide chain step-by-step on an insoluble polymer support. anii.org.uy
The synthesis commenced on a 2-Chlorotrityl chloride (2-CTC) resin, which is favored for its ability to suppress racemization and prevent the formation of diketopiperazines, a common side reaction in SPPS. anii.org.uyambiopharm.com The Fmoc group, used for temporary protection of the N-terminus of the amino acids, was removed at each cycle by treatment with a solution of piperidine (B6355638) in dimethylformamide (DMF). anii.org.uyrsc.org
A key challenge in the synthesis of the this compound precursor was the coupling of different types of amino acid residues. To ensure efficient amide bond formation, a variety of coupling reagents were strategically employed, as detailed in the table below. anii.org.uy The combination of N,N′-Diisopropylcarbodiimide (DIC) and Ethyl cyano(hydroxyimino)acetate (Oxyma) was particularly crucial for coupling the sterically hindered anthranilic acid residue and for couplings to secondary amines like proline. mdpi.comanii.org.uy For other specific couplings, different reagents were optimal. anii.org.uy Despite these optimized conditions, the coupling of the final amino acid to the resin-bound peptide required a recoupling step to achieve a good yield. anii.org.uy
Table 1: Coupling Reagents Used in the SPPS of this compound Linear Precursor
| Coupling Scenario | Reagent(s) | Purpose |
|---|---|---|
| Coupling to primary amines | HBTU | Standard coupling of Fmoc-amino acids. anii.org.uy |
| Coupling to N-methylated amino acids | HATU | Effective for sterically hindered secondary amines. anii.org.uyrsc.org |
| Coupling of Anthranilic acid | DIC / Oxyma | Overcomes the low reactivity of the aromatic amine and steric hindrance. mdpi.comanii.org.uy |
This table is based on data from the synthesis of Versicotides, including Versicotide F. anii.org.uy
The most successful and reported strategy for the total synthesis of this compound is a hybrid approach that leverages the strengths of both solid-phase and solution-phase chemistry. mdpi.comanii.org.uyspringernature.com This methodology involves two main stages:
Solid-Phase Synthesis of the Linear Precursor : The entire linear peptide sequence of this compound is assembled on a solid support (2-CTC resin) using the Fmoc-SPPS techniques described previously. anii.org.uyresearchgate.net This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as by-products are washed away at each step. anii.org.uy
Solution-Phase Cyclization : Once the linear peptide is fully assembled, it is cleaved from the resin. The resulting crude linear peptide is then purified and subjected to the cyclization reaction in the solution phase. mdpi.comanii.org.uy
This hybrid process is particularly advantageous for complex peptides like this compound, as it confines the challenging, repetitive steps of chain elongation to the highly efficient solid-phase method, while the critical, often sequence-dependent, cyclization step is performed in a more controlled solution-phase environment. anii.org.uy This approach yielded the linear precursor of this compound in a good yield of 81%. anii.org.uy
Solid-Phase Peptide Synthesis (SPPS)
Cyclization Methodologies
The final and crucial step in the synthesis of this compound is the formation of the macrocyclic ring from the linear precursor. mdpi.com
The cyclization of the linear precursor to yield this compound is achieved through an intramolecular, head-to-tail macrolactamization. mdpi.comambiopharm.com This reaction creates a peptide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. mdpi.com
The reaction is performed in the solution phase under high-dilution conditions, which favors the desired intramolecular reaction over intermolecular polymerization. anii.org.uyrsc.org For the synthesis of this compound, different coupling reagents were tested for the cyclization step, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) providing a higher yield than a combination of EDCI and Oxyma. anii.org.uy The reaction was allowed to proceed for two days to ensure completion. mdpi.comanii.org.uy Following purification, this final cyclization step afforded this compound (Versicotide F) in a 17% yield. mdpi.com
Table 2: Solution-Phase Macrolactamization of this compound
| Parameter | Details |
|---|---|
| Reaction Type | Head-to-tail macrolactamization mdpi.com |
| Phase | Solution-phase mdpi.comanii.org.uy |
| Coupling Reagent | HATU mdpi.comanii.org.uy |
| Reaction Time | 2 days mdpi.comanii.org.uy |
| Conditions | High dilution anii.org.uyrsc.org |
| Final Yield | 17% mdpi.com |
Side-Chain-to-Side-Chain and Side-Chain-to-Backbone Cyclization
Side-chain-to-side-chain cyclization connects the R-groups of two amino acid residues within the peptide sequence, offering a powerful method to create structurally constrained analogs. mdpi.compeptide.com This approach is distinct from head-to-tail cyclization, as it introduces a linkage that can stabilize specific secondary structures, such as α-helices, leading to so-called "stapled peptides". nih.gov Similarly, side-chain-to-backbone cyclization forges a covalent bond between an amino acid side chain and one of the terminal ends (N- or C-terminus) of the peptide. mdpi.comfrontiersin.org
Several chemical reactions are employed for these cyclizations:
Lactam Bridge Formation: This involves creating an amide bond between the side chains of an acidic amino acid (e.g., Aspartic acid, Glutamic acid) and a basic amino acid (e.g., Lysine, Ornithine). peptide.combiosyn.comsb-peptide.com To achieve this, the side chains must have selectively removable protecting groups to ensure the correct bond is formed. peptide.com
Disulfide Bridge Formation: The oxidation of the thiol groups of two Cysteine residues is a common and straightforward method to form a side-chain-to-side-chain linkage. peptide.compepdd.com However, the stability of the resulting disulfide bond can be limited in reducing environments. biosyn.com For peptides with multiple Cysteine pairs, orthogonal protection strategies are necessary to control the formation of the correct bridges. peptide.combiosyn.com
Thioether Linkage: More stable alternatives to disulfide bridges can be formed, for instance, through the reaction between a Cysteine thiol and a bromoacetyl group on another residue. rsc.org This creates a stable thioether bond.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and chemoselective reaction. altabioscience.comnih.gov By incorporating an azide-containing amino acid (e.g., Azidohomoalanine) and an alkyne-containing amino acid (e.g., Propargylglycine) into the peptide sequence, a stable triazole bridge can be formed. altabioscience.com This method is valued for its compatibility with a wide range of functional groups. altabioscience.comnih.gov
Metathesis: Ring-closing metathesis (RCM) using a ruthenium catalyst can cyclize peptides containing two allylglycine residues. peptide.com
Table 1: Comparison of Common Side-Chain Cyclization Chemistries
| Ligation Chemistry | Reacting Residues | Resulting Linkage | Key Features |
| Lactam Formation | Asp/Glu and Lys/Orn | Amide Bond | Chemically stable; mimics a peptide bond. biosyn.compepdd.com |
| Disulfide Formation | Cysteine and Cysteine | Disulfide Bond | Common, simple oxidation; reversible in reducing conditions. peptide.combiosyn.com |
| Thioether Formation | Cys and Haloacetyl-AA | Thioether | More stable than disulfide bonds. rsc.org |
| Click Chemistry | Azide-AA and Alkyne-AA | 1,2,3-Triazole | High efficiency and selectivity; forms a stable, protease-resistant bridge. altabioscience.com |
| Ring-Closing Metathesis | Allylglycine and Allylglycine | Carbon-Carbon Double Bond | Creates an all-carbon linker. peptide.com |
Side-chain-to-backbone cyclization often utilizes intein-mediated protein splicing. A precursor protein containing an engineered intein and the target peptide sequence can be designed. An unnatural amino acid with an aminothiol (B82208) group, placed just before the intein, triggers a cyclization cascade involving intramolecular transthioesterification and a subsequent S-to-N acyl transfer, resulting in a stable side-chain-to-tail cyclic peptide. nih.gov
Photoinduced Cyclization Reactions
Photoinduced cyclization offers a mild and efficient method for peptide macrocyclization, often proceeding under conditions that are compatible with sensitive functional groups. whiterose.ac.ukacs.org These reactions can be categorized as either redox-neutral processes or those initiated by photoinduced electron transfer (PET). whiterose.ac.uk
A prominent PET-based strategy involves using an N-terminal phthalimide (B116566) group as a photo-acceptor and a C-terminal silyl-substituted donor. rsc.org Upon irradiation, an intramolecular single electron transfer (SET) occurs, leading to the formation of radical ions that subsequently couple to form the cyclic product. rsc.orgnih.gov This process generates a rigid isoindolinone fragment within the peptide backbone, which can act as a conformational constraint and influence the biological activity of the resulting analog. nih.govnih.gov
Another photo-activated approach is the thiol-ene reaction, where a thiyl radical, generated photochemically, adds across a double bond. rsc.org This has been used to cyclize peptides containing a Cysteine residue and an Alloc-protected Lysine. rsc.org Similarly, photo-initiated thiol-yne reactions between Cysteine and an alkyne-bearing unnatural amino acid have been reported. whiterose.ac.uk
More recently, a method using an o-nitrobenzyl alcohol (o-Nba) group on the N-terminus has been developed. acs.org UV light exposure converts the o-Nba moiety into a reactive intermediate that condenses with a Lysine side-chain amine to form a stable indazolone linkage, completing the cyclization. acs.org
Table 2: Examples of Photoinduced Cyclization Methods
| Method | Key Components | Resulting Moiety | Mechanism | Reference |
| SET Cyclization | N-terminal phthalimide, C-terminal silyl (B83357) donor | Isoindolinone | Photoinduced Electron Transfer (PET) | rsc.orgnih.gov |
| Thiol-Ene Reaction | Cysteine, Alkene-containing residue | Thioether | Photo-initiated radical addition | rsc.org |
| o-Nitrobenzyl Alcohol | N-terminal o-Nba, Lysine side-chain | Indazolone | Photochemical rearrangement and condensation | acs.org |
Enzyme-Mediated Cyclization
Enzymatic methods for peptide cyclization are highly attractive due to their exceptional chemoselectivity and regioselectivity, which often eliminates the need for side-chain protecting groups and minimizes side product formation. mdpi.comresearchgate.net These reactions are typically performed in aqueous solutions under mild conditions. mdpi.com
Several enzymes have been harnessed for this purpose:
Butelase 1: An asparaginyl endoprotease (AEP) isolated from Clitoria ternatea, butelase 1 is a highly efficient ligase. uva.nl It recognizes an Asx (Asp or Asn) residue at the C-terminus of a linear peptide and catalyzes head-to-tail cyclization with remarkable speed. uva.nl
Sortase A (SrtA): This bacterial transpeptidase recognizes a specific sorting motif (e.g., LPXTG) at the C-terminus of a peptide. uva.nl It cleaves the peptide bond between Thr and Gly and forms a thioester intermediate, which can then be attacked by an N-terminal Glycine residue on the same molecule to yield a head-to-tail cyclic product. uva.nl
Subtiligase: An engineered variant of subtilisin, subtiligase can ligate peptide esters. mdpi.com For cyclization, a linear peptide with a C-terminal ester can be cyclized efficiently.
Transglutaminase: This enzyme catalyzes the formation of a stable isopeptide bond between the side-chain carboxamide of a Glutamine residue and the side-chain amine of a Lysine residue, enabling side-chain-to-side-chain cyclization. mdpi.comresearchgate.net
The choice of enzyme depends on the desired cyclization topology (e.g., head-to-tail vs. side-chain) and the amino acid sequence of the peptide precursor. uq.edu.au
Synthetic Modifications and Analog Generation
To explore structure-activity relationships and improve the pharmacological properties of this compound, various synthetic modifications can be introduced. These changes can enhance metabolic stability, receptor affinity, and cell permeability.
Incorporation of Unnatural Amino Acids
The introduction of non-proteinogenic or unnatural amino acids is a cornerstone of modern peptide drug design. rsc.orgconceptlifesciences.com These building blocks can introduce novel functionalities, steric constraints, or metabolic blocks. In the context of cyclopeptide synthesis, they can be used to:
Introduce Reactive Handles: Amino acids containing azides, alkynes, or ketones can be incorporated to serve as handles for specific ligation chemistries (e.g., click chemistry) or for attaching probes and other molecules. altabioscience.com
Enhance Stability: Replacing a standard amino acid with a sterically hindered or structurally unusual one can prevent recognition by proteases, thereby increasing the peptide's half-life.
Modulate Conformation: The unique side chains of unnatural amino acids can alter the peptide's conformational landscape, potentially locking it into a more bioactive shape.
Improve Pharmacokinetics: Side-chain modifications can be used to tune the lipophilicity of the peptide, which can influence its absorption and distribution. rsc.org
The synthesis of analogs containing these residues typically involves solid-phase peptide synthesis (SPPS), where the desired unnatural amino acid, properly protected, is coupled in the same manner as its natural counterparts. conceptlifesciences.com
N-Methylation and Other Backbone Modifications
Modifying the peptide backbone itself is a powerful strategy for improving drug-like properties. peptide.com
N-Methylation: The substitution of a backbone amide proton with a methyl group is a common and effective modification. nih.govnih.gov N-methylation has several important consequences:
Increased Protease Resistance: The methyl group provides steric hindrance and disrupts the hydrogen-bonding patterns required by many proteolytic enzymes. nih.govresearchgate.net
Enhanced Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide and can favor conformations that are more amenable to passive diffusion across cell membranes. researchgate.netub.edu
N-methylated amino acids can be incorporated during SPPS, although their coupling can be challenging due to steric hindrance. unirioja.es
Other Backbone Modifications: Beyond N-methylation, other alterations include the introduction of aza-amino acids, β-amino acids, or amide bond isosteres like triazoles, which can further enhance stability and fine-tune the peptide's three-dimensional structure. altabioscience.com
Introduction of Conformationally Restricted Units (e.g., D-amino acids, Proline, Rigid Fragments)
Constraining the conformational flexibility of a peptide is a key strategy to increase its binding affinity and selectivity for a biological target. rsc.orgmdpi.com Cyclization itself is a primary method of conformational restriction, but additional elements can be incorporated into the sequence.
D-Amino Acids: The incorporation of an amino acid with the opposite stereochemistry (D-configuration) into a sequence of L-amino acids can induce specific turn structures, such as βII'-turns. thieme-connect.de This can help to pre-organize the linear peptide for more efficient cyclization and stabilize the final conformation of the cyclic product. nih.gov
Rigid Fragments: Introducing rigid chemical scaffolds, such as the isoindolinone moiety generated through photoinduced cyclization, can act as a conformational lock. nih.govnih.gov These fragments constrain the peptide skeleton into a specific posture, which can lead to enhanced binding with a biological target. nih.gov
Rational Design of Libraries for Structure-Activity Relationship Studies
The rational design of compound libraries is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of a molecule's chemical space to understand how structural modifications influence biological activity. This approach, known as Structure-Activity Relationship (SAR) studies, is particularly vital for complex natural products like cyclopeptides. For compounds designated as "this compound," such as the well-studied Kahalalide F (KF) and the more recently discovered Zelkovamycin (B1683626) F, the synthesis of analog libraries has been instrumental in elucidating the pharmacophore and optimizing therapeutic properties. acs.orgmdpi.comacs.orgnih.gov
Case Study: Kahalalide F (KF)
Kahalalide F is a marine-derived cyclic depsipeptide that has advanced to phase II clinical trials for cancer treatment. acs.orgnih.gov Its complex structure, featuring a cyclic core, a peptide tail, and an N-terminal fatty acid chain, offers multiple points for modification. An extensive SAR program led to the solid-phase synthesis of 132 novel analogs to probe the role of each structural domain. acs.orgacs.org
The design of the KF analog library was segmented based on its three primary domains:
Domain A (The Macrocycle): Modifications here, particularly altering the stereochemistry of the amino acid backbone, were found to be highly consequential. acs.orgresearchgate.net The reversal of configuration at most α-carbons within the ring led to a significant loss of activity, suggesting that the defined three-dimensional conformation of the macrocycle is critical for its interaction with biological targets. researchgate.net
Domain B (The Peptide Tail): Similar to the macrocycle, the peptide tail showed high sensitivity to stereochemical changes in its backbone. acs.org However, modifications to the side chains of the amino acids in this domain were better tolerated, indicating that the backbone's conformation is more critical for activity than the specific nature of the side chains. acs.orgacs.org
Domain C (The N-terminal Aliphatic Acid): This domain was found to be more tolerant to modifications. Analogs with longer, more hydrophobic aliphatic groups generally maintained or even showed increased activity. acs.org Conversely, introducing polar groups or shortening the aliphatic chain diminished the compound's efficacy. acs.org This suggests the fatty acid acts as a hydrophobic anchor, possibly facilitating membrane interaction. acs.orgnih.gov
The systematic synthesis and evaluation of this library provided key insights, demonstrating that KF's activity is highly dependent on its backbone stereotopography while allowing for significant modification of its side chains and N-terminal fatty acid. nih.govresearchgate.net This knowledge allows for the rational design of future analogs with potentially improved solubility, tissue specificity, or potency. acs.org
Interactive Table: SAR Insights from Kahalalide F Analog Library
Case Study: Zelkovamycin F
Zelkovamycin F is a cyclic octapeptide isolated from an endophytic Kitasatospora sp. acs.orgnih.gov It belongs to a family of zelkovamycins known for their antibacterial and antiviral activities. nih.govacs.org SAR studies on the zelkovamycin scaffold have been initiated to understand the contribution of its unique amino acid residues to its bioactivity. acs.orgresearchgate.net Zelkovamycin F and its isomer, Zelkovamycin G, are notable for containing the unprecedented nonproteinogenic amino acids L-α-methyl-threonine and L-α-methyl-allo-threonine, respectively. acs.orgacs.org
Initial SAR studies on the zelkovamycin family have revealed that certain residues are crucial for antibacterial potency. nih.govacs.org Specifically, the 2-methyl-3-oxobutyrine and sarcosine (B1681465) residues have been identified as playing important roles in the activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. nih.govacs.org The design of analog libraries for Zelkovamycin F would logically focus on:
Substitution of the novel L-α-methyl-threonine residue to determine its importance for the peptide's conformation and activity.
Modification of the sarcosine and 2-methyl-3-oxobutyrine residues to confirm their role as key pharmacophoric elements. nih.gov
Alterations in other parts of the octapeptide ring to explore the potential for enhancing potency or modulating the spectrum of activity.
The synthesis of zelkovamycin analogs has been achieved using solid-phase peptide synthesis (SPPS) followed by solution-phase macrocyclization, providing a viable route for creating a library for comprehensive SAR studies. mdpi.comresearchgate.net
Purification and Characterization of Synthetic Products
The successful synthesis of a target cyclopeptide is followed by two critical steps: rigorous purification to isolate the desired product from a complex mixture of byproducts and comprehensive characterization to confirm its structural identity and purity.
Post-Synthetic Purification Techniques
The crude product of a cyclopeptide synthesis, whether conducted on solid-phase or in solution, contains the target molecule alongside unreacted starting materials, linear precursors, deletion sequences, and oligomeric byproducts. chemrxiv.org The separation of these closely related impurities requires robust purification techniques. For this compound and its analogs, a multi-step chromatographic approach is standard. google.comnih.gov
Column Chromatography: Initial purification of the crude product is often performed using standard silica (B1680970) gel column chromatography. mdpi.comnih.gov This step is effective for removing less polar impurities and can handle larger quantities of crude material. For instance, in the synthesis of certain zelkovamycin analogues, column chromatography was the first purification step performed. mdpi.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most critical and widely used technique for achieving high purity of synthetic cyclopeptides. google.comacs.orgnih.gov The hydrophobic nature of many cyclopeptides, such as Kahalalide F, makes them well-suited for separation on reversed-phase columns, typically octadecylsilane (B103800) (C18). google.comnih.gov
Process: The crude or partially purified peptide is dissolved in a minimal amount of a suitable solvent and injected into the HPLC system. A gradient of two solvents, typically water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) (Solvent A) and an organic solvent like acetonitrile (B52724) (ACN) with TFA (Solvent B), is used to elute the compounds. google.com The highly hydrophobic nature of the C18 stationary phase retains the peptides, which are then eluted as the concentration of the organic solvent increases.
Example - Kahalalide F: The purification of synthetic Kahalalide F is effectively achieved using RP-HPLC with a C18 column and a water/acetonitrile mobile phase system containing 0.05% TFA. google.com The collection of the target peak, followed by concentration and lyophilization, yields the final, highly pure peptide. google.com Purity is often assessed by analytical HPLC, with results for Kahalalide F synthesis showing purities exceeding 99%. google.com
High-Performance Flash Chromatography (HPFC): As an alternative or a preliminary step to preparative RP-HPLC, HPFC can be used for faster and more efficient purification of crude synthetic peptides. biotage.com It allows for higher loading capacity and can significantly reduce the time and solvent consumption associated with purification. biotage.com
Solid-Phase Extraction (SPE): SPE is a rapid and inexpensive method that can be used for the initial cleanup of synthetic peptides before final purification by HPLC. researchgate.net It functions on similar principles to HPLC but uses disposable cartridges and is primarily for sample concentration and removal of major impurities. researchgate.net
Interactive Table: Purification Methods for Synthetic Cyclopeptides
Spectroscopic Confirmation of Synthetic Identity (e.g., NMR, MS)
Once a cyclopeptide has been purified, its chemical structure must be unequivocally confirmed. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the gold standard for this purpose. rsc.orgnih.gov
Mass Spectrometry (MS): MS provides precise molecular weight information, confirming the elemental composition of the synthetic product.
High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Electrospray Ionization (HRESI-MS) or Fast Atom Bombardment (FAB-MS) provide highly accurate mass measurements, allowing for the determination of the molecular formula. acs.orgnih.gov For example, the molecular formula of Zelkovamycin F was elucidated through HRESIMS/MS data. acs.orgnih.gov Similarly, HRESI-MS analysis of a synthetic zelkovamycin analogue yielded a molecular ion peak [M+Na]⁺ at m/z 774.3012, which was consistent with the calculated mass for its expected formula, C₃₅H₄₅N₉NaO₈S (calculated: 774.3004). mdpi.com
Tandem Mass Spectrometry (MS/MS): MS/MS experiments are crucial for sequencing. The purified peptide is fragmented within the mass spectrometer, and the resulting fragment ions provide information about the amino acid sequence. nio.res.innio.res.in This technique was used to confirm the amino acid sequence of Kahalalide F analogs. nio.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure of the molecule, including the connectivity of atoms and their spatial arrangement. It is indispensable for confirming that the correct isomer has been synthesized. acs.orgrsc.org
¹H NMR: Proton NMR spectra give information on the number and type of hydrogen atoms in the molecule. Chemical shifts and coupling constants help to identify specific amino acid residues and their conformations. researchgate.netacs.org
¹³C NMR: Carbon NMR provides a count of the unique carbon atoms, which is compared against the expected structure. The chemical shifts of carbonyl carbons are particularly useful for confirming the presence of peptide bonds. mdpi.comnih.gov
2D NMR: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, ROESY/NOESY) are used to establish the complete structure. COSY helps identify spin-coupled protons within a residue, while HMBC and HSQC correlate protons with carbons to build the molecular skeleton. acs.orgnio.res.in NOESY/ROESY experiments reveal through-space correlations, providing crucial data on the peptide's folding and 3D conformation. acs.org The complete structural elucidation of Zelkovamycin F and G was accomplished through detailed analysis of 1D and 2D NMR spectroscopic data. acs.orgnih.gov
Interactive Table: Spectroscopic Data for a Representative Zelkovamycin Analog
Data for a synthetic analogue, compound 21, as reported in Molecules 2024, 29(18), 4483. mdpi.com
Investigation of Cyclopeptide F S Biological Interactivity and Associated Molecular Mechanisms
Cellular and Subcellular Modulations by Cyclopeptide F
Influence on Apoptotic Pathways and Mitochondrial Membrane Potential
The broader class of cyclolinopeptides (CLPs), to which Cyclolinopeptide F belongs, has been demonstrated to possess pro-apoptotic capabilities in various cancer cell lines. nih.govtandfonline.com The mechanism of action for these peptides is multifaceted and includes the modulation of proteins related to apoptosis. nih.gov
Research into specific linusorbs, the family of cyclic peptides from flaxseed, has shown that their pro-apoptotic effects can be mediated through the intrinsic mitochondrial pathway. researchgate.net Key indicators of this pathway, such as the change in mitochondrial membrane potential (Δφm) and the release of cytochrome c, have been observed following treatment with certain modified linusorbs. researchgate.net While the general class of compounds exhibits these properties, specific studies detailing the direct influence of Cyclolinopeptide F on apoptotic pathways and mitochondrial membrane potential are not extensively covered in the available literature. Other distinct cyclic peptides have been shown to induce apoptosis characterized by a reduction in mitochondrial membrane potential. science.gov
Regulation of Cell Cycle Progression
Cyclolinopeptides (CLPs) derived from flaxseed have been identified as regulators of cell cycle progression. nih.govnih.gov Studies on giant-cell tumor of the bone (GCTB), which utilized a cyclolinopeptide mixture containing this compound, demonstrated an increase in the proportion of stromal cells in the G0/G1 phase of the cell cycle. iiarjournals.org This suggests an inhibitory effect on cell proliferation. iiarjournals.org
The mechanism underlying this effect involves the modulation of key cell cycle proteins. Exposure to linusorbs has been shown to downregulate the expression of positive cell cycle regulators, including cyclin-dependent kinases (CDK2 and CDK4) and their associated cyclins (cyclin D3 and cyclin E). tandfonline.com Concurrently, these peptides upregulate the expression of CDK inhibitors such as p21 and p27, which contributes to the arrest of cells in the G1 phase. tandfonline.com
Table 1: Effect of Cyclolinopeptides on Cell Cycle Regulators
| Cell Cycle Regulator | Effect of Cyclolinopeptide Exposure | Outcome |
| Cyclin-Dependent Kinases (CDK2, CDK4) | Downregulation | Inhibition of cell cycle progression |
| Cyclins (D3, E) | Downregulation | Inhibition of cell cycle progression |
| CDK Inhibitors (p21, p27) | Upregulation | Arrest of cell cycle in G1 phase |
Impact on Cellular Signaling Cascades (e.g., TLR4/MyD88 Pathway, G protein signaling)
TLR4/MyD88 Pathway
Cyclolinopeptides from flaxseed have been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. nih.govresearchgate.net Research indicates that flaxseed linusorbs can suppress the activation of TLR4, which in turn hinders the downstream TLR4/MyD88/NF-κB/MAPK signaling cascade. nih.govresearchgate.net This inhibition leads to a significant reduction in the expression of inflammatory cytokines and mediators. nih.gov While in silico studies have identified Cyclolinopeptide A and E as having a high binding affinity for TLR4, the findings suggest a class-wide effect for these peptides. nih.gov Similarly, cyclic peptides from other plants, such as Pseudostellaria heterophylla, have also been found to ameliorate inflammatory conditions by inhibiting the TLR4/MyD88 pathway. nih.gov
G protein signaling
Research into opioid receptor signaling has identified a compound named Opioid this compound-81 . This synthetic cyclopeptide has been characterized as a biased agonist of the mu (µ) opioid receptor. science.govscience.govresearchgate.net As a biased agonist, F-81 demonstrates functional selectivity, preferentially activating the G protein signaling pathway over the β-arrestin recruitment pathway. researchgate.net Such ligands that can separate the biological actions of an activated receptor are of significant interest as they have the potential to be developed into more effective therapeutic agents with fewer side effects. science.govscience.govresearchgate.net
Modulation of Gene Expression (e.g., c-fos, RANK)
One of the most clearly defined molecular mechanisms of Cyclolinopeptide F (CL-F) is its role in osteoclastogenesis. researchgate.net Research has conclusively shown that CL-F inhibits the differentiation of osteoclasts, which are cells responsible for bone resorption. iiarjournals.org This inhibition is achieved through the modulation of key gene expression. researchgate.net
Specifically, Cyclolinopeptide F treatment leads to the downregulation of Receptor Activator of Nuclear Factor κ-B (RANK) expression in osteoclast progenitor cells. researchgate.net Further investigation using RT-PCR analysis revealed that this reduction in RANK is a consequence of CL-F inhibiting the expression of the gene c-fos. nih.gov The transcription factor c-Fos is crucial for the expression of RANK, and by suppressing c-fos, this compound effectively blocks a critical step in the maturation of osteoclasts. nih.govresearchgate.net
Table 2: Modulation of Gene Expression by Cyclolinopeptide F
| Target Gene | Effect of Cyclolinopeptide F | Cellular Consequence |
| c-fos | Inhibition of gene expression | Downregulation of its protein product, the c-Fos transcription factor |
| RANK | Downregulation of receptor expression | Inhibition of RANKL-induced osteoclastogenesis |
Enzymatic and Receptor-Mediated Interactions of this compound
Modulation of Kinase Activity
The biological activities of cyclolinopeptides are linked to their ability to modulate the activity of various protein kinases. nih.gov The inhibition of protein kinases is considered a key part of the multifaceted mechanism of action for this class of peptides. nih.gov
As discussed in the context of cell cycle regulation (Section 6.1.2), linusorbs, including this compound, can downregulate the expression of cyclin-dependent kinases CDK2 and CDK4. tandfonline.com Furthermore, their anti-inflammatory effects are mediated by suppressing the TLR4/NF-κB/MAPK signaling pathway, which inherently involves the inhibition of mitogen-activated protein kinases (MAPKs). nih.gov This demonstrates that this compound and related compounds can exert their cellular effects through the modulation of specific kinase cascades.
Table 3: Kinases Modulated by the Cyclolinopeptide Class
| Kinase Family | Specific Kinase(s) | Associated Pathway | Functional Outcome |
| Cyclin-Dependent Kinases | CDK2, CDK4 | Cell Cycle Progression | G1 Phase Arrest |
| Mitogen-Activated Protein Kinases | MAPKs | TLR4/NF-κB Signaling | Anti-inflammatory effect |
Binding Affinity to Specific Protein Receptors (e.g., Androgen Receptor, MDM2, Fc region)
The interaction of a cyclopeptide with specific protein receptors is fundamental to its mechanism of action. For the representative this compound compounds, binding has been characterized for certain targets, while data for others remains unavailable.
Ilamycin F: Research has identified that Ilamycin F and its analogs target the caseinolytic protease (Clp) system in mycobacteria. biorxiv.org Specifically, Ilamycin F binds to the N-terminal domain (NTD) of the ClpC1 chaperone protein, an essential component for protein homeostasis in Mycobacterium tuberculosis. acs.orgresearchgate.net This binding interaction is crucial for its antitubercular activity. acs.org Further studies have revealed that Ilamycin F is a dual inhibitor, also demonstrating binding affinity for the ClpX protein, another critical component of the Clp protease system. biorxiv.orgbiorxiv.org The binding to ClpC1 and ClpX is thought to occur at similar sites, and mutations in these target proteins can lead to reduced binding affinity and drug resistance. biorxiv.orgbiorxiv.orgacs.org A drug affinity responsive target stability (DARTS) assay confirmed that Ilamycin F binds to the ClpX protein, protecting it from proteolytic digestion. biorxiv.org
There is no available scientific literature detailing the binding affinity of Ilamycin F or Jubanine F to the Androgen Receptor, the MDM2 oncoprotein, or the Fc region of immunoglobulins.
Inhibition or Activation of Enzyme Systems (e.g., Histone Deacetylase)
The biological effects of cyclopeptides are often mediated through the modulation of key enzyme systems.
Ilamycin F: The primary enzymatic target of Ilamycin F is the ClpC1P1P2 protease, an essential ATP-dependent enzyme in M. tuberculosis. researchgate.netmdpi.com Ilamycin F acts as a deregulator of this enzyme system. mdpi.com While it binds to the ClpC1 component, it does not inhibit its ATP-binding capability; instead, it markedly enhances its ATPase activity. mdpi.comnih.gov However, this stimulation of ATP hydrolysis is uncoupled from the protein degradation function. Ilamycin F impedes the proteolytic function of the ClpC1P1P2 complex, and its effect can be substrate-specific. biorxiv.orgmdpi.comnih.gov This disruption of the coordinated ATPase and protease activities is central to its bactericidal mechanism. nih.gov It is also reported to potentially disrupt the function of the ClpXP1P2 complex. biorxiv.org
Jubanine F: Specific enzyme systems inhibited or activated by Jubanine F, including histone deacetylase, are not extensively documented in the available research. While cyclopeptide alkaloids from the Ziziphus genus are known for various biological activities, the precise enzymatic targets for Jubanine F have not been fully elucidated. researchgate.netphcogrev.com
Mechanistic Studies in Model Systems
The biological activities of this compound have been investigated using a variety of model systems, from isolated molecular components to pre-clinical infection models.
In Vitro Studies with Isolated Enzymes or Cell-Free Systems
Studies using isolated components have been crucial in defining the molecular mechanism of Ilamycin F.
Ilamycin F: In cell-free systems, Ilamycin F was shown to target the ClpC1 ATPase. mdpi.comnih.gov Experiments with the purified ClpC1P1P2 protease complex demonstrated that Ilamycin F strongly enhances ClpC1's ATPase activity while simultaneously inhibiting the degradation of specific protein substrates like FITC-casein. nih.gov This uncoupling of ATP hydrolysis from proteolysis points to a complex regulatory role rather than simple competitive inhibition. mdpi.comnih.gov Furthermore, a drug affinity responsive target stability (DARTS) assay, a cell-free method, confirmed a direct binding interaction between Ilamycin F and the ClpX protein, shielding it from degradation by pronase and suggesting a lower binding affinity compared to Ilamycin E. biorxiv.org
In Vitro Cellular Assays for Biological Response Assessment
Cell-based assays have been essential for quantifying the potency of this compound variants against various pathogens.
Ilamycin F: The anti-mycobacterial activity of Ilamycin F has been quantified using in vitro cellular assays. The minimum inhibitory concentration (MIC) required to inhibit the growth of Mycobacterium tuberculosis H37Rv was determined to be 1.2 µM. nih.gov In other studies, MIC values against M. tuberculosis H37Rv have been reported to be as low as 0.05 µg/mL. biorxiv.org These assays confirm its potent activity against pathogenic mycobacteria, including drug-resistant strains. biorxiv.orgnih.gov
Table 1: In Vitro Anti-Mycobacterial Activity of Ilamycin F
| Strain | Assay Type | Reported Activity (MIC) | Reference |
|---|---|---|---|
| M. tuberculosis H37Rv | Microbroth Dilution | 1.2 µM | nih.gov |
| M. tuberculosis H37Rv | Microplate Alamar Blue | 0.05 µg/mL | biorxiv.org |
| M. tuberculosis (clinical isolates) | Microplate Alamar Blue | 0.01 - 0.05 µg/mL | biorxiv.org |
| M. smegmatis | Microplate Alamar Blue | 1 µg/mL | biorxiv.org |
| M. abscessus | Microplate Alamar Blue | 20 µg/mL | biorxiv.org |
Jubanine F: The antiplasmodial activity of Jubanine F was evaluated in an in vitro cellular assay against the K1 strain of Plasmodium falciparum, which is resistant to chloroquine. The half-maximal inhibitory concentration (IC50) was determined to be 12.8 µM. mdpi.comuantwerpen.be This activity was notably lower than its structural analog, Jubanine G (IC50 of 4.7 µM), indicating that small changes in the amino acid side chain can significantly affect biological potency. mdpi.com
Table 2: In Vitro Antiplasmodial Activity of Jubanine F
| Strain | Assay Type | Reported Activity (IC50) | Reference |
|---|---|---|---|
| P. falciparum (K1 strain) | Cytotoxicity Assay | 12.8 µM | mdpi.comuantwerpen.behuji.ac.il |
Investigation of Membrane Interaction Mechanisms (e.g., Pore Formation)
The ability of cyclopeptides to interact with and cross cellular membranes is critical for reaching intracellular targets.
For Ilamycin F , while it must penetrate the complex mycobacterial cell wall to reach its cytoplasmic target (ClpC1/X), detailed mechanistic studies on its membrane interactions are limited. Some research suggests that chemical modifications to the Ilamycin F structure can improve its penetration of the Mtb membrane, which may contribute to a faster onset of action. nih.gov However, specific mechanisms such as pore formation have not been explicitly described for Ilamycin F in the reviewed literature.
Similarly, for Jubanine F , while some metabolites from its source plant, Ziziphus jujuba, are generally reported to hamper membrane permeability, specific studies detailing Jubanine F's interaction with membranes or any pore-forming capabilities are not available. researchgate.net
Pre-clinical Model System Evaluation (e.g., Anti-tuberculosis models, Anti-plasmodial models, free-living amoeba models)
The efficacy of this compound compounds has been validated in several disease models.
Anti-tuberculosis models: Ilamycin F is a potent anti-tuberculosis agent. nih.gov It shows strong activity against replicating and non-replicating M. tuberculosis, as well as multi-drug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. biorxiv.orgnih.govnih.gov Its novel mechanism of targeting the Clp protease system makes it a promising lead compound for developing new anti-TB drugs. mdpi.comnih.gov
Anti-plasmodial models: Jubanine F has demonstrated in vitro activity against the malaria parasite Plasmodium falciparum. mdpi.comuantwerpen.be Its efficacy, along with that of other cyclopeptide alkaloids isolated from the Ziziphus genus, highlights this class of natural products as a source for anti-plasmodial compounds. mdpi.comresearchgate.net
Free-living amoeba models: While direct studies of Ilamycin F or Jubanine F against free-living amoebae were not found, related compounds provide context. Other cyclooctapeptides (squamins D and F) have shown activity against Acanthamoeba castellanii. mdpi.comresearchgate.net Furthermore, extracts from Ziziphus vulgaris, a related species to the source of Jubanine F, have demonstrated significant amoebicidal activity against both the trophozoite and cyst forms of Acanthamoeba. msptm.org This suggests that cyclopeptide alkaloids from the Ziziphus genus could be a promising area of investigation for new anti-amoebic drugs. msptm.org
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
The biological activity of Kahalalide F is intricately linked to its specific three-dimensional structure. Extensive research involving the synthesis and evaluation of numerous analogues has provided deep insights into how different parts of the molecule contribute to its function. acs.orgnih.gov For SAR analysis, the structure of Kahalalide F is often considered in three distinct domains: Domain A (the macrocycle), Domain B (the exocyclic peptide tail), and Domain C (the N-terminal aliphatic acid). acs.orgresearchgate.net
Correlation of Structural Elements with Biological Effects
Systematic modification of Kahalalide F has revealed that its biological activity is highly sensitive to changes in certain structural elements, while other modifications are better tolerated.
The Macrocyclic Core (Domain A): The cyclic portion of Kahalalide F is critical for its activity. Studies have shown that the stereochemistry of the amino acid backbone within this ring is paramount. acs.orgresearchgate.net Any reversal of the natural chirality (the specific arrangement of L- and D-amino acids) or the elimination of any residue within the macrocycle typically leads to a significant loss of cytotoxic activity. researchgate.net This high sensitivity to stereochemical changes suggests that Kahalalide F adopts a very defined three-dimensional conformation that is essential for its interaction with biological targets. acs.orgnih.govresearchgate.net The ester bond that closes the ring, formed between two sterically hindered, β-branched amino acids, is also a key feature. nih.govacs.org
The Exocyclic Peptide Tail (Domain B): The linear peptide chain extending from the macrocycle also plays a crucial role. Like the cyclic core, this domain is sensitive to stereochemical modifications. acs.org The primary amine group of the L-ornithine residue within this tail has been a key focus for modification. nih.govnih.gov Introducing substitutions at this position, such as N-alkylation, can modulate the compound's activity. For instance, the addition of certain benzyl (B1604629) groups to the ornithine amine has resulted in analogues with improved or altered cytotoxicity profiles against various cancer cell lines. nih.gov This indicates that the peptide tail is directly involved in the molecular interactions leading to cell death.
The N-Terminal Fatty Acid (Domain C): The fatty acid connected to the N-terminus is a crucial determinant of Kahalalide F's activity. SAR studies indicate that this lipophilic tail acts as a hydrophobic anchor, likely facilitating interaction with or insertion into cellular membranes. nih.govacs.org The length and nature of this aliphatic group are important; analogues with short aliphatic groups show lower activity. acs.org Conversely, increasing the hydrophobicity by using more aliphatic groups can maintain or even enhance activity, suggesting this domain plays a key role in the compound's ability to permeate cells and reach its intracellular targets, such as lysosomes. acs.orgnih.gov However, excessive length can lead to poor solubility and decreased activity. acs.org The introduction of polar groups in this domain significantly diminishes the compound's potency. acs.org
Identification of Key Pharmacophores and Structural Determinants
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For Kahalalide F, SAR studies have identified several key determinants.
Stereochemistry as a Primary Determinant: The most critical pharmacophoric feature of Kahalalide F is its precise three-dimensional structure, dictated by the specific sequence and stereochemistry of its D- and L-amino acid residues. acs.orgresearchgate.net The defined conformation of the peptide backbone, particularly within the macrocycle, appears to be essential for binding to its molecular target(s), which are thought to include the ErbB3 (HER3) receptor and lysosomal membranes. aacrjournals.orgacs.orgub.edu The observation that activity is lost upon altering the backbone stereochemistry strongly suggests that Kahalalide F interacts with other chiral molecules, like proteins, through its backbone. acs.orgnih.gov
The Hydrophobic Anchor: The N-terminal fatty acid constitutes a critical pharmacophore, functioning as a "hydrophobic buoy." nih.govacs.org Its lipophilicity is essential for activity, likely mediating membrane association and cellular uptake. aacrjournals.org The requirement for a non-polar, sufficiently long acyl chain confirms its role as a key structural determinant for the compound's cytotoxic mechanism, which involves membrane permeabilization and targeting of intracellular organelles like lysosomes. aacrjournals.orgnih.gov
The Ornithine "Hook": The primary amine of the ornithine residue in the exocyclic chain represents another key functional group. Its ability to be modified while retaining or enhancing activity points to it being an important interaction site or a position where functionality can be added to modulate properties like targeting or potency. nih.govnih.gov The synthesis of analogues with substitutions at this position has yielded compounds with improved activity against certain cancer cell lines, highlighting this residue as a crucial part of the pharmacophore. nih.gov
The table below summarizes the structure-activity relationship findings for different analogues of Kahalalide F, demonstrating how modifications to its structure impact its cytotoxic activity against human cancer cell lines.
| Compound | Modification Description | Domain Modified | Effect on Activity (Compared to Kahalalide F) | Reference |
|---|---|---|---|---|
| Analogues with reversed stereochemistry | Inversion of the natural D/L configuration of amino acids in the backbone. | A / B | Significant loss of activity. | acs.orgresearchgate.net |
| Analogues with short N-terminal acids (e.g., C2-C6) | Replacement of the natural 5-methylhexanoic acid with shorter fatty acids. | C | Decreased activity. | acs.org |
| Analogues with more aliphatic N-terminal acids (e.g., C10-C18) | Replacement with longer, more hydrophobic fatty acids. | C | Activity maintained or increased (unless solubility is compromised). | acs.org |
| Analogues with polar N-terminal groups | Inclusion of groups capable of hydrogen bonding in the N-terminal acyl chain. | C | Decreased activity. | acs.org |
| N-alkylated ornithine analogues | Substitution on the primary amine of the ornithine residue with benzyl groups. | B | Activity is modulated; some analogues show improved cytotoxicity. | nih.gov |
The following table presents specific cytotoxicity data for Kahalalide F and two of its analogues where the ornithine residue was modified.
| Compound | Modification (at Ornithine Amine) | Cell Line (Cancer Type) | GI₅₀ (μM) | Reference |
|---|---|---|---|---|
| Kahalalide F (Parent) | None (Primary Amine) | NCI-H322M (Non-Small Cell Lung) | 0.191 | nih.gov |
| DU-145 (Prostate) | 0.123 | |||
| Analogue 2 | 4-fluoro-3-methylbenzyl | NCI-H322M (Non-Small Cell Lung) | 0.131 | nih.gov |
| DU-145 (Prostate) | 0.123 | |||
| Analogue 4 | morpholin-4-yl-benzyl | NCI-H322M (Non-Small Cell Lung) | 0.133 | nih.gov |
| DU-145 (Prostate) | 0.135 |
Computational Chemistry and Molecular Modeling in Cyclopeptide F Research
Molecular Docking and Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of Cyclopeptide F research, it is crucial for identifying potential biological targets and elucidating the specifics of its interactions at the binding site.
Research on cyclic peptides frequently employs docking to predict binding affinities and poses within protein targets. For instance, in a study of an Fc-binding cyclopeptide (cyclo[Link-M-WFRHY-K]), molecular docking was instrumental in identifying its binding site on an anti-phenobarbital antibody. mdpi.com The calculations revealed a high docking affinity at the interface between the CH1 region of the Fab domain and the CH2 region of the Fc domain. mdpi.com This primary site had a higher affinity score compared to other potential allosteric sites on the antibody surface. mdpi.comnih.gov The AutoDock Vina program was utilized to validate these predicted sites by defining docking boxes around the areas of interest. mdpi.com
Similarly, docking studies on other cyclopeptides, such as Integerrimide A and Cordy heptapeptide (B1575542), have been used to investigate their binding to targets like human heat shock protein 90 (HSP90) and the FK506 binding protein (FKBP12). researchgate.netbenthamdirect.com These analyses generate binding affinity scores, typically in kcal/mol, which help to rank potential interactions and guide the selection of candidates for further study. benthamdirect.com For example, the cyclopeptide cyclo(L-pro-L-tyr) was docked against several viral and cancer-related protein targets, showing strong binding affinities and suggesting its potential as a therapeutic agent. brazilianjournals.com.br
The accuracy of these predictions is paramount. Comprehensive benchmark studies evaluate the performance of various docking programs (like Rosetta, AutoDock CrankPep, Glide, GOLD) specifically on protein-cyclic peptide complexes, providing valuable guidance for selecting the most appropriate tools for research. acs.org
Table 1: Example of Molecular Docking Results for Various Cyclopeptides This table is illustrative and compiles data from studies on different cyclopeptides to demonstrate typical outputs of docking analyses.
| Cyclopeptide | Target Protein | Predicted Binding Affinity (kcal/mol) | Docking Program Used |
|---|---|---|---|
| Fc-binding cyclopeptide | Anti-phenobarbital Antibody (CH1/CH2 interface) | -7.124 | AutoDock Vina |
| Cordy heptapeptide A | mTOR (FKBP12 Rapamycin Binding Domain) | -9.20 | Not Specified |
| Integerrimide A | mTOR (FKBP12 Rapamycin Binding Domain) | -6.80 | Not Specified |
| cyclo(L-pro-L-tyr) | COVID-19 Main Protease | -8.5 | Not Specified |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and interaction dynamics of the cyclopeptide-protein complex over time. nih.gov MD simulations are computationally intensive but essential for understanding the flexibility of cyclic peptides and the stability of their interactions. nih.govresearchgate.net
Due to the inherent ring strain, cyclic peptides often exhibit slow dynamics, making it challenging to adequately sample their conformational landscape with conventional MD. nih.gov Therefore, enhanced sampling techniques like replica-exchange molecular dynamics (REMD) and metadynamics are frequently employed. biorxiv.orgbiorxiv.org These methods accelerate the exploration of the free-energy landscape, uncovering various stable and metastable conformations that the peptide can adopt. biorxiv.orgbiorxiv.org
In the study of the Fc-binding cyclopeptide, MD simulations demonstrated that its binding induces global conformational shifts in the antibody, which ultimately alter the Fab domain and enhance its antigen-binding activity. mdpi.com Analysis of the simulation trajectories, using techniques such as Principal Component Analysis (PCA) and Free Energy Landscape (FEL) construction, revealed that the cyclopeptide-bound antibody explores more high-energy, unstable conformations compared to the unbound state. mdpi.comnih.gov This induced instability is believed to be key to its allosteric effect. mdpi.comnih.gov
Table 2: Key Analyses in MD Simulations of Cyclopeptide Systems
| Analysis Technique | Purpose | Key Insights Gained |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | To assess the stability of the complex and the deviation of the peptide's structure over time. | Determines if the complex is stable or dissociates; measures ligand deviation from a reference pose. frontiersin.org |
| Principal Component Analysis (PCA) | To identify the dominant collective motions and conformational changes within the system. | Reveals large-scale conformational shifts induced by peptide binding. mdpi.com |
| Free Energy Landscape (FEL) | To map the conformational states of the system and identify low-energy (stable) and high-energy (metastable) states. | Shows how ligand binding alters the energy landscape and conformational preferences of the protein. mdpi.comnih.gov |
| MM/GBSA Calculation | To estimate the binding free energy of the cyclopeptide-protein complex from simulation snapshots. | Provides a more refined estimation of binding affinity than docking scores alone. frontiersin.org |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules like this compound. preprints.orgresearchgate.net These methods provide deep insights into the molecule's reactivity, stability, and spectroscopic properties by solving approximations of the Schrödinger equation. nih.govacs.org
Other important descriptors include electronegativity (χ), which measures the ability of a molecule to attract electrons, and the electrophilicity index (ω), which quantifies the energy stabilization when the system acquires additional electronic charge. preprints.orgresearchgate.net By analyzing these properties, researchers can predict the most likely sites for nucleophilic or electrophilic attack on the cyclopeptide structure, which is invaluable for understanding its mechanism of action and potential metabolic pathways. researchgate.netscirp.org
Table 3: Conceptual DFT Global Reactivity Descriptors for Stellatolide F (eV) Data from a study on the Stellatolide family, illustrating the types of electronic properties calculated via quantum chemistry.
| Descriptor | Symbol | Value (eV) | Interpretation |
|---|---|---|---|
| Global Hardness | η | Lower Value | Indicates higher reactivity compared to other Stellatolides. researchgate.net |
| Electronegativity | χ | - | Measures the tendency to attract electrons. researchgate.net |
| Electrophilicity | ω | - | Quantifies the propensity to accept electrons. researchgate.net |
| Nucleophilicity Index | N | - | Measures the tendency to donate electrons. scirp.org |
(Specific values for χ, ω, and N for Stellatolide F are not detailed in the provided search results, but they are standard outputs of such CDFT studies.)
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org For cyclopeptides, QSAR models can predict the activity of new, unsynthesized analogs, thereby accelerating the drug discovery process. nih.gov
A QSAR model is built using a dataset of compounds with known activities. wikipedia.org For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can represent various physicochemical properties, such as lipophilicity, electronic properties, and steric features. nih.govresearchgate.net Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates the descriptors with the observed activity. uantwerpen.beuestc.edu.cn
| Constitutional | Molecular Weight | Size of the molecule | Can influence diffusion and fit within a binding site. wikipedia.org |
In Silico Allosteric Modulation Studies
Allosteric modulation, where a molecule binds to a site on a protein other than the active site to regulate its activity, is a fundamental biological process. mdpi.com Computational methods are increasingly used to discover and characterize allosteric modulators and their mechanisms. mdpi.comnih.gov
A prominent example is the in silico study of an Fc-binding cyclopeptide that was identified as a positive allosteric modulator of an antibody. mdpi.comnih.gov The investigation combined several computational techniques to reveal how the cyclopeptide, by binding to the Fc region, induces conformational changes that propagate to the distant Fab region, ultimately enhancing its antigen-binding activity. mdpi.com
The study began by using allosteric site prediction algorithms and molecular docking to pinpoint the cyclopeptide's binding location at the CH1-CH2 interface. mdpi.com Subsequent MD simulations confirmed that this binding event triggers global conformational shifts. mdpi.com Further analysis using graph theory identified a specific allosteric signaling pathway within the antibody structure, mapping the residues involved in transmitting the allosteric signal from the binding site to the active site. nih.gov This research provides a detailed blueprint of how a cyclopeptide can function as an allosteric modulator, offering a new strategy for regulating protein function. mdpi.comnih.gov Such in silico studies are powerful because they can reveal dynamic allosteric mechanisms that are often difficult to capture with experimental methods alone. acs.org
Analytical and Bioanalytical Methodologies for Cyclopeptide F
Chromatographic Quantification (e.g., HPLC with DAD/MS detection)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of Cyclopeptide F. When coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS), it provides a robust platform for both quantitative and qualitative analysis. measurlabs.com
The separation of this compound from impurities and other matrix components is typically achieved using reversed-phase (RP) HPLC. researchgate.net The choice of stationary phase, mobile phase composition, and gradient elution is critical for achieving optimal resolution and peak shape. C18 columns are frequently used for peptide separations due to their hydrophobic nature, which allows for effective retention and separation of cyclic peptides. mdpi.comnih.gov
Mobile phases often consist of an aqueous component and an organic solvent, such as acetonitrile (B52724), with additives to improve peak shape and ionization efficiency. Formic acid or trifluoroacetic acid (TFA) are common additives; while TFA can enhance chromatographic separation, formic acid is often preferred for LC-MS applications as it is less likely to cause ion suppression in the mass spectrometer. mdpi.comunm.edu
The DAD provides ultraviolet (UV) absorbance data across a range of wavelengths, which aids in peak identification and purity assessment. measurlabs.com Mass spectrometry detection offers high selectivity and sensitivity, allowing for the confirmation of the molecular weight of this compound and providing structural information through fragmentation analysis. researchgate.netnih.gov This combination of detectors ensures reliable quantification, even in complex mixtures. researchgate.net
Table 1: Illustrative HPLC-DAD-MS Parameters for this compound Quantification
| Parameter | Typical Setting | Purpose |
|---|---|---|
| HPLC System | Ultra-High Performance Liquid Chromatography (uHPLC) | Provides higher resolution and faster analysis times compared to conventional HPLC. nih.gov |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separates the cyclopeptide based on hydrophobicity. mdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid aids in protonation for MS detection. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte from the column. |
| Gradient | 5-95% B over 15 minutes | A gradient elution is used to effectively separate compounds with varying polarities. |
| Flow Rate | 0.3 mL/min | Optimized for the column dimensions to ensure efficient separation. mdpi.com |
| Column Temp. | 40 °C | Controls retention time reproducibility and can improve peak shape. mdpi.com |
| DAD Detection | 214 nm, 280 nm | Wavelengths commonly used for detecting peptide bonds and aromatic amino acid residues, respectively. |
| MS Detector | Electrospray Ionization (ESI) in Positive Mode | ESI is a soft ionization technique suitable for peptides, and positive mode detects protonated molecules. mdpi.com |
| MS Scan Range | m/z 100-2000 | Covers the expected mass-to-charge ratio of this compound and its potential fragments. mdpi.com |
Mass Spectrometry for Trace Analysis and Metabolomics
Mass spectrometry (MS) is an indispensable tool for the trace analysis of this compound and for its inclusion in broader metabolomics studies. nih.gov Its high sensitivity and specificity allow for the detection of the compound at very low concentrations, which is crucial for pharmacokinetic and metabolism studies where analyte levels can be minimal. lcms.cz
For trace analysis, LC-MS/MS (tandem mass spectrometry) is the gold standard. researchtrends.net Techniques like Multiple Reaction Monitoring (MRM) on a triple quadrupole or QTRAP mass spectrometer provide exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. lcms.cz This allows for accurate quantification even in the presence of high background interference from complex biological matrices. lcms.cz Ultra-high-resolution mass spectrometry (UHR-MS), using instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap, can provide highly accurate mass measurements, which further aids in the confident identification of this compound and its metabolites. nih.gov
In metabolomics, which aims to comprehensively profile all small-molecule metabolites in a biological system, LC-MS-based platforms are widely used. scielo.brfrontiersin.org Untargeted metabolomics can help identify novel metabolites of this compound by comparing the metabolic profiles of treated versus untreated systems. frontiersin.org Targeted metabolomics can then be used to quantify this compound and its known metabolites with high precision. scielo.br The structural elucidation of unknown metabolites often relies on multistage mass spectrometry (MSn), where ions are repeatedly fragmented to piece together the molecular structure. nih.gov This approach is particularly valuable for cyclic peptides, as their fragmentation patterns can be complex. nih.govbiorxiv.org
Table 2: Key Mass Spectrometry Data for this compound Analysis
| Analysis Type | Ionization Technique | Mass Analyzer | Key Information Obtained |
|---|---|---|---|
| Quantification | Electrospray Ionization (ESI) | Triple Quadrupole (QqQ) | High sensitivity and selectivity for quantification using MRM. lcms.cz |
| Confirmation | ESI | Time-of-Flight (TOF), Orbitrap | Accurate mass measurement for molecular formula confirmation. mdpi.com |
| Structural Elucidation | ESI | Ion Trap, FTICR, Orbitrap | High-resolution MS/MS and MSn for fragmentation analysis and sequencing. nih.gov |
| Metabolomics | ESI | Q-TOF, Orbitrap | Comprehensive profiling of metabolites and identification of biotransformation products. unica.itresearchgate.net |
Immunoassays for Detection and Monitoring (e.g., ELISA with Cyclic Peptide Antigens)
Immunoassays offer a high-throughput and often cost-effective alternative to chromatographic methods for the detection and monitoring of this compound. promega.com The most common format is the Enzyme-Linked Immunosorbent Assay (ELISA), which relies on the specific binding of an antibody to its target antigen. azurebiosystems.com
To develop an immunoassay for this compound, specific antibodies that recognize the cyclic peptide must be generated. This typically involves using this compound, or a synthetic analogue, as an antigen to immunize an animal and elicit an immune response. The cyclic nature of the peptide is a key structural feature, and preserving this conformation in the antigen is important for generating highly specific antibodies. nih.gov
Several ELISA formats can be employed:
Competitive ELISA: This is a common format for small molecules like peptides. In this setup, a known amount of enzyme-labeled this compound competes with the unlabeled this compound in the sample for binding to a limited number of antibody-coated wells. The signal is inversely proportional to the amount of this compound in the sample.
Sandwich ELISA: This format requires two different antibodies that can bind to distinct epitopes on this compound simultaneously. promega.com A capture antibody is immobilized on the plate, binds to the peptide from the sample, and a second, enzyme-labeled detection antibody binds to the captured peptide. azurebiosystems.com This format is generally more specific and sensitive but can be more challenging to develop for small peptides. thermofisher.com
Immunoassays are particularly useful for screening large numbers of samples, for instance, in pharmacokinetic studies or for monitoring levels in cell culture supernatants. cellsciences.com
Method Development for Cyclopeptide Detection in Complex Matrices
Detecting this compound in complex matrices such as plasma, serum, or tissue homogenates presents significant analytical challenges. researchgate.net These matrices contain a high abundance of proteins, lipids, and other endogenous molecules that can interfere with the analysis, a phenomenon known as the matrix effect. drawellanalytical.com Therefore, robust method development, with a strong focus on sample preparation, is essential. researchgate.net
The primary goal of sample preparation is to remove interfering components while efficiently recovering the target analyte, this compound. unm.edu Common strategies include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the sample to denature and precipitate the majority of proteins. scielo.br
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases.
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples and concentrating the analyte. mdpi.com A sample is passed through a cartridge containing a solid sorbent (e.g., C18, ion-exchange), which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a different solvent. mdpi.com
Immunoaffinity Capture: For very complex matrices or when ultra-high sensitivity is required, antibodies specific to this compound can be immobilized on a support and used to selectively capture the peptide from the sample, providing a very clean extract. lcms.cz
During method development, it is crucial to optimize chromatographic conditions to separate this compound from any remaining matrix components that were not removed during sample preparation. The use of internal standards, ideally a stable isotope-labeled version of this compound, is critical to correct for matrix effects and variations in sample recovery, ensuring accurate and precise quantification. drawellanalytical.com
Table 3: Sample Preparation Techniques for this compound in Complex Matrices
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Simple, fast, inexpensive. | Non-selective, may not remove all interferences, potential for analyte co-precipitation. scielo.br |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | High recovery, good cleanup, can concentrate the analyte. mdpi.com | More time-consuming and costly than PPT, requires method development. |
| Immunoaffinity Capture | Highly specific binding of the analyte to an immobilized antibody. | Excellent selectivity and cleanup, significantly reduces matrix effects. lcms.cz | Expensive, requires specific antibody development. |
Future Research Directions and Translational Perspectives for Cyclopeptide F
Exploration of Underexploited Natural Sources and Microbial Symbionts
While Cyclopeptide F was first identified in the seeds of Annona cherimola (Custard apple), the exploration of other, less conventional natural sources is a promising avenue for discovering novel analogs and production organisms. uniprot.orgresearchgate.net The marine environment, in particular, is considered a vast and largely untapped reservoir of unique bioactive compounds, including cyclopeptides. researchgate.netmdpi.com Marine sponges, fungi, bacteria, and algae have been identified as prolific producers of cyclic peptides with diverse pharmacological activities. mdpi.comresearchgate.netnih.gov
A significant focus of this exploration is on microbial symbionts. Many complex natural products, once attributed to a host organism like a sponge or plant, are now understood to be produced by their associated microorganisms. researchgate.netmdpi.com For instance, a variety of cyclic peptides have been isolated from sponge-associated microbes. researchgate.net Research into the symbiotic relationships, such as those between the fungus Rhizopus microsporus and its endosymbiotic bacteria (Mycetohabitans spp.), has revealed that these bacteria are responsible for producing specific cyclopeptides that are crucial for the symbiotic interaction. oup.comresearchgate.net Investigating the microbial communities associated with plants known to produce cyclopeptides, like Annona cherimola, could lead to the identification of the true biosynthetic source of this compound or its novel variants. This approach not only offers a sustainable and potentially more efficient source for these compounds but also opens up the possibility of finding new cyclopeptides with improved properties.
Table 1: Examples of Natural Sources for Bioactive Cyclopeptides
| Source Type | Specific Example | Associated Cyclopeptides | Reference |
| Higher Plants | Drymaria diandra | Diandrines (Proline-rich cyclopolypeptides) | nih.gov |
| Annonaceae family | Cyclopeptides | researchgate.net | |
| Marine Sponges | Theonella swinhoei | Theonellapeptolides | mdpi.com |
| Marine Fungi | Acremonium persicinum | Acremonpeptides | mdpi.com |
| Marine Bacteria | Streptomyces species | Griselimycin | newtbdrugs.org |
| Fungal Endosymbionts | Mycetohabitans spp. | Symbiosis-specific cyclopeptides | oup.com |
Development of Advanced Biosynthetic Engineering Strategies
Advances in understanding the genetic basis of cyclopeptide biosynthesis are paving the way for sophisticated engineering strategies to produce novel derivatives. The biosynthesis of many cyclopeptides is orchestrated by large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPS). mdpi.comd-nb.info These NRPS gene clusters can be identified through genome mining, and their modular nature allows for manipulation to alter the final peptide product. d-nb.infobiorxiv.org
Heterologous expression, which involves transferring the biosynthetic gene cluster from the native organism into a more easily manipulated host like Streptomyces lividans, is a powerful technique. acs.org This approach not only facilitates higher production yields but also simplifies the process of genetic modification. For example, deleting regulatory genes within a cluster can significantly increase the yield of the desired cyclopeptide. acs.org
Furthermore, biosynthetic engineering can be used to generate novel analogs. By modifying the NRPS machinery, for instance by swapping domains that recognize and incorporate specific amino acids, researchers can create new versions of this compound with potentially enhanced activity or improved pharmacokinetic properties. nih.gov The identification and characterization of the biosynthetic gene cluster for this compound would be a critical first step, enabling the use of techniques like precursor-directed biosynthesis and mutasynthesis to generate a library of new compounds for screening.
Rational Design of Next-Generation this compound Analogs
Rational design, often guided by computational modeling, offers a targeted approach to creating new this compound analogs with optimized properties. nih.govfrontiersin.orgmdpi.com This strategy relies on understanding the structure-activity relationship (SAR) of the parent molecule to make informed modifications. bohrium.com The goal is to enhance therapeutic characteristics such as binding affinity, target selectivity, stability, and bioavailability. dovepress.comnih.gov
Key strategies in rational design include:
Conformational Constraint: The cyclic nature of this compound already provides a degree of structural rigidity, which can enhance binding to target molecules. nih.gov Further constraining the conformation through the incorporation of non-natural amino acids or by creating bicyclic structures can lead to even higher affinity and stability. acs.orgmdpi.com
Amino Acid Substitution: Replacing specific amino acids in the this compound sequence can have a dramatic impact on its biological activity. nih.gov For instance, introducing Cα,α-disubstituted amino acids can stabilize helical conformations, which may be important for target interaction. frontiersin.org
Improving Stability: While cyclization enhances resistance to degradation by exopeptidases, endopeptidases can still pose a threat. nih.govmdpi.com Modifications such as N-methylation of the peptide backbone or the introduction of non-natural amino acids can further protect the molecule from enzymatic breakdown. dovepress.commdpi.com
Mimicking Bioactive Motifs: If the target of this compound is known, analogs can be designed to better mimic the binding interface of a natural ligand. For example, cyclic peptides containing the RGD (arginine-glycine-aspartic acid) sequence have been designed to target integrins and inhibit angiogenesis. nih.gov
This approach has been successfully used to develop cyclic peptide inhibitors for various targets, including protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules. nih.govoup.com
Elucidation of Novel Molecular Targets and Mechanisms of Action
A critical area of future research is to fully elucidate the molecular targets and mechanisms of action of this compound. While it is known to possess cytotoxic activity against certain cancer cell lines, the precise proteins or pathways it interacts with to exert this effect remain to be fully characterized. uniprot.org Identifying these targets is paramount for understanding its therapeutic potential and for guiding the rational design of more potent and selective analogs.
Several potential mechanisms could be at play, based on the activities of other cyclopeptides:
Inhibition of Protein-Protein Interactions: Many cyclopeptides function by disrupting the interaction between two proteins, a mechanism that is increasingly being targeted in drug discovery. acs.orgoup.com
Enzyme Inhibition: The compound could be an inhibitor of a critical enzyme involved in cell proliferation or survival.
Ion Channel Modulation: Some cyclopeptides are known to interact with ion channels, affecting cellular homeostasis. mdpi.com
Targeting Membrane Components: Certain antimicrobial peptides exert their effect by interacting with specific lipids in the bacterial cell membrane, leading to disruption. plos.org
Modern chemical biology and proteomic approaches can be employed to identify the binding partners of this compound. Techniques such as affinity chromatography, where a modified version of the cyclopeptide is used to "pull down" its cellular targets, can be highly effective. Uncovering these targets will not only clarify how this compound works but may also reveal new, previously unknown targets for therapeutic intervention in diseases like cancer. nih.govnih.gov For example, studies on other cyclopeptides have identified targets like the Farnesoid X receptor (FXR) and the CXCR4 chemokine receptor. oup.comnih.gov
Integration of Artificial Intelligence and Machine Learning in Discovery and Design
Key applications of AI/ML in this field include:
Predictive Modeling: ML models are being developed to predict the properties of cyclic peptides, such as their 3D structure, membrane permeability, and binding affinity, based on their amino acid sequence. nih.govresearchgate.net This can significantly reduce the need for laborious and expensive experimental screening.
De Novo Design: AI-driven platforms, such as RFpeptides, can design entirely new cyclic peptides with high affinity for specific disease-related protein targets. uw.edu These tools use deep learning models, inspired by image generation AI, to construct novel peptide structures from scratch. uw.edu
Virtual Screening: AI can rapidly screen massive virtual libraries of potential cyclopeptide analogs against a known target structure, identifying the most promising candidates for synthesis and testing. acs.orgrsc.org
Optimizing Pharmacokinetics: Machine learning can help predict and optimize the "drug-likeness" of cyclopeptide candidates, improving properties like oral bioavailability and metabolic stability. acs.org
While challenges remain, particularly in generating large, high-quality datasets for training these models, the integration of AI and ML promises to overcome many of the traditional hurdles in cyclic peptide drug development. nih.govresearchgate.net This will enable a more efficient exploration of the chemical space around this compound, leading to the faster development of next-generation therapeutics.
Q & A
Q. What are the validated methods for synthesizing Cyclopeptide F in laboratory settings?
this compound synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Key steps include resin selection, amino acid coupling (using agents like HBTU/HOBt), and cleavage/deprotection with TFA-based cocktails. Real-time monitoring via LC-MS is critical to track intermediates and optimize reaction efficiency . Post-synthesis purification via reversed-phase HPLC (gradient: 5–60% acetonitrile in 0.1% TFA) ensures >95% purity. Researchers should validate each step using mass spectrometry and amino acid analysis .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
A multi-modal approach is required:
- Mass spectrometry (MS): MALDI-TOF or ESI-MS confirms molecular weight (±1 Da tolerance).
- Nuclear Magnetic Resonance (NMR): 2D NMR (e.g., COSY, NOESY) resolves backbone conformation and side-chain interactions.
- Circular Dichroism (CD): Assesses secondary structure in solution. Discrepancies between theoretical and observed data (e.g., unexpected MS peaks) may indicate oxidation or incomplete deprotection, necessitating repeat synthesis under inert atmospheres .
Q. How do researchers evaluate this compound’s stability under physiological conditions?
Stability assays involve incubating the peptide in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) over 24–72 hours. Samples are analyzed via HPLC at intervals to quantify degradation products. For protease resistance, add serum or specific enzymes (e.g., trypsin). Use LC-MS/MS to identify cleavage sites and modify the sequence with D-amino acids or cyclization to enhance stability .
Advanced Research Questions
Q. What strategies address contradictions in spectral data during this compound characterization?
Conflicting NMR/MS results often arise from sample heterogeneity (e.g., residual solvents, cis-trans proline isomerization). Solutions include:
Q. How can batch-to-batch variability in this compound synthesis be minimized for sensitive bioassays?
Variability stems from differences in resin loading, coupling efficiency, or TFA content. Mitigation strategies:
- Standardize QC protocols: Require peptide content analysis (via amino acid hydrolysis) and residual salt quantification (conductivity testing).
- Use pre-swollen resins: Reduces solvent-dependent swelling inconsistencies.
- Control lyophilization parameters: Uniform freezing rates and vacuum levels prevent hygroscopicity variations. For cell-based assays, request TFA removal (<1%) to avoid cytotoxicity .
Q. What experimental designs are optimal for assessing this compound’s bioactivity while avoiding off-target effects?
Employ a tiered approach:
- Primary screens: Use label-free assays (e.g., surface plasmon resonance) to measure binding kinetics to target receptors.
- Secondary validation: Cell-based assays with knockdown/knockout controls (e.g., CRISPR-Cas9) to confirm specificity.
- Counter-screens: Test against structurally similar peptides to rule out nonspecific interactions. Dose-response curves (IC₅₀/EC₅₀) and statistical rigor (n ≥ 3, ANOVA with post-hoc tests) are critical .
Q. How should researchers design studies to resolve conflicting reports on this compound’s mechanism of action?
Contradictory findings often arise from differing experimental models (e.g., in vitro vs. in vivo). Recommendations:
- Standardize model systems: Use isogenic cell lines or genetically defined animal models.
- Include positive/negative controls: Benchmark against known agonists/antagonists.
- Multi-omics integration: Combine transcriptomics and proteomics to identify downstream pathways. Transparent reporting of assay conditions (e.g., serum concentration, passage number) is essential for reproducibility .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing this compound dose-response data?
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. For high variability, apply robust regression or bootstrapping. Normalize data to internal controls (e.g., untreated wells) and report confidence intervals. Open-source tools like GraphPad Prism or R packages (drc, nlme) facilitate analysis .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis?
Document critical process parameters (CPPs):
- Coupling time/temperature: Optimize via Design of Experiments (DoE).
- Resin mixing efficiency: Use overhead stirring instead of orbital shaking.
- Cleavage duration: Validate via kinetic studies (HPLC monitoring). Publish detailed protocols in supplementary materials, adhering to FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
